molecular formula C12H12O2 B6264132 methyl 4-(but-3-yn-1-yl)benzoate CAS No. 1491090-43-7

methyl 4-(but-3-yn-1-yl)benzoate

Cat. No.: B6264132
CAS No.: 1491090-43-7
M. Wt: 188.2
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Description

Methyl 4-(but-3-yn-1-yl)benzoate is a chemical compound with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol . This organic building block features a benzoate ester core functionalized with a terminal alkyne-containing butyl chain at the para-position. The presence of both an ester and a terminal alkyne group makes it a versatile intermediate in synthetic organic chemistry, particularly for metal-catalyzed coupling reactions, such as the Huisgen cycloaddition (click chemistry) and Sonogashira coupling . These reactions are pivotal for constructing more complex molecular architectures found in pharmaceuticals, materials science, and chemical biology. The terminal alkyne moiety also allows for further functionalization into various derivatives, including hydroxy-substituted analogs, expanding its utility in medicinal chemistry and drug discovery research . Researchers value this compound for its potential in creating novel chemical entities and as a building block in the synthesis of more complex, functionalized benzoate esters. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1491090-43-7

Molecular Formula

C12H12O2

Molecular Weight

188.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(but-3-yn-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of methyl 4-(but-3-yn-1-yl)benzoate (CAS 1491090-43-7), a molecule of interest in medicinal chemistry and materials science. Given the limited direct literature on this specific compound, this document outlines a highly probable synthetic route, discusses the underlying chemical principles, and provides detailed experimental protocols. The insights herein are grounded in established organometallic cross-coupling reactions and are intended to empower researchers in their synthetic endeavors.

Compound Overview and Strategic Importance

This compound is an organic compound featuring a terminal alkyne tethered to a methyl benzoate core. Its structure is of significant interest to drug development professionals and materials scientists. The terminal alkyne is a versatile functional group, readily participating in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the construction of more complex molecular architectures.[1] The rigid, linear nature of the butynyl linker can be exploited to create defined spatial arrangements in molecules, a critical aspect in the design of bioactive compounds and functional materials.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1491090-43-7
Molecular Formula C12H12O2
InChI Key OMAFVRRPTNKCSR-UHFFFAOYSA-N
Physical Form Powder
Storage Room Temperature

Retrosynthetic Analysis and Proposed Synthetic Route

The disassembly of this compound points to a carbon-carbon bond formation between the aromatic ring and the butynyl chain. This disconnection is ideally suited for a palladium-catalyzed cross-coupling reaction. Among the various methodologies, the Sonogashira coupling is a highly efficient and widely used method for the coupling of terminal alkynes with aryl halides.[2][3][4][5] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[4][5]

Therefore, a plausible and robust synthesis of this compound involves the Sonogashira coupling of methyl 4-iodobenzoate with but-3-yn-1-ol.

In-Depth Look at the Sonogashira Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis due to its reliability and functional group tolerance.[3][5][6] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_complex R-Pd(II)L2-X Pd0->Pd_complex Oxidative Addition (R-X) Pd_alkynyl R-Pd(II)L2-C≡CR' Pd_complex->Pd_alkynyl Transmetalation (Cu-C≡CR') Pd_alkynyl->Pd0 Product R-C≡CR' Pd_alkynyl->Product Reductive Elimination Product CuX CuX Cu_alkynyl Cu-C≡CR' Cu_alkynyl->Pd_complex Transmetalation Cu_alkynyl->CuX Transmetalation to Pd Alkyne H-C≡CR' Alkyne->Cu_alkynyl Base (-HBX) caption Figure 1: Catalytic Cycle of the Sonogashira Coupling

Caption: Figure 1: Catalytic Cycle of the Sonogashira Coupling.

The palladium cycle begins with the oxidative addition of the aryl halide (methyl 4-iodobenzoate) to a Pd(0) complex. Simultaneously, in the copper cycle, the terminal alkyne (but-3-yn-1-ol) reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This acetylide then undergoes transmetalation to the palladium complex. Finally, reductive elimination from the palladium center yields the desired coupled product and regenerates the Pd(0) catalyst.[5]

Experimental Protocol: Synthesis of this compound

This protocol is a robust starting point for the synthesis and can be optimized as needed.

4.1. Starting Materials

  • Methyl 4-iodobenzoate (CAS 619-44-3): A white solid that can be prepared by Fischer esterification of 4-iodobenzoic acid or purchased commercially.[7]

  • But-3-yn-1-ol (CAS 927-74-2): A terminal acetylenic alcohol, commercially available.[8][9]

  • Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) is a common choice.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI).

  • Base: An amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is typically used.

  • Solvent: Anhydrous and deoxygenated tetrahydrofuran (THF) or dimethylformamide (DMF).

Table 2: Properties of Starting Materials

CompoundCAS NumberMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
Methyl 4-iodobenzoate619-44-3C8H7IO2262.04114
But-3-yn-1-ol927-74-2C4H6O70.09-65

4.2. Step-by-Step Procedure

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start flask Add methyl 4-iodobenzoate, PdCl2(PPh3)2, and CuI to a Schlenk flask. start->flask evacuate Evacuate and backfill with inert gas (Ar or N2). flask->evacuate add_solvents Add anhydrous, deoxygenated solvent (THF or DMF). evacuate->add_solvents add_reagents Add triethylamine and but-3-yn-1-ol via syringe. add_solvents->add_reagents stir Stir at room temperature (or gentle heating if needed). add_reagents->stir monitor Monitor reaction progress by TLC or GC-MS. stir->monitor quench Quench with saturated aqueous NH4Cl. monitor->quench extract Extract with an organic solvent (e.g., ethyl acetate). quench->extract wash Wash the organic layer with brine. extract->wash dry Dry over anhydrous Na2SO4. wash->dry concentrate Concentrate in vacuo. dry->concentrate purify Purify by column chromatography. concentrate->purify end Obtain pure product purify->end caption Figure 2: Experimental Workflow for Synthesis

Caption: Figure 2: Experimental Workflow for Synthesis.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 4-iodobenzoate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Solvent and Reagent Addition: Add anhydrous, deoxygenated THF (or DMF). To this stirred suspension, add triethylamine (2.0 eq) followed by the dropwise addition of but-3-yn-1-ol (1.2 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

4.3. Characterization

The purified this compound should be characterized by standard analytical techniques.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts (ppm)
¹H NMR (CDCl₃) δ 8.00 (d, 2H), 7.45 (d, 2H), 3.90 (s, 3H), 2.80 (t, 2H), 2.50 (t, 2H), 1.95 (t, 1H)
¹³C NMR (CDCl₃) δ 166.5, 145.0, 130.0, 129.5, 128.0, 83.0, 69.0, 52.0, 35.0, 20.0

Potential Applications in Research and Drug Development

This compound is a valuable building block for a variety of applications:

  • Drug Discovery: The terminal alkyne allows for the facile introduction of this moiety into lead compounds for structure-activity relationship (SAR) studies. It can be used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) and other targeted therapies.

  • Bioconjugation: The alkyne group is a key component in bioorthogonal chemistry, enabling the labeling of biomolecules in complex biological systems.

  • Materials Science: Aryl alkynes are precursors to conjugated polymers and organic electronic materials with interesting optical and electronic properties.[3]

Alternative Synthetic Strategies

While the Sonogashira coupling is a primary choice, other cross-coupling reactions could also be employed for the synthesis of this compound.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide.[10][11][12] In this case, one could use an alkynylboronate ester and methyl 4-iodobenzoate. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups.[10][11][12]

  • Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organohalide.[13][14][15] The Negishi coupling is often faster than other cross-coupling reactions due to the high reactivity of the organozinc species.[14]

The choice of synthetic route will depend on factors such as substrate scope, functional group compatibility, and the availability of starting materials.

Safety Considerations

  • This compound: May cause skin, eye, and respiratory irritation.

  • Methyl 4-iodobenzoate: May cause irritation.[16]

  • Palladium and Copper Catalysts: Can be toxic and should be handled with care.

  • Solvents: THF and DMF are flammable and have associated health risks.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in various fields of chemical research. This guide provides a robust framework for its synthesis via the Sonogashira coupling, grounded in established chemical principles. The detailed protocols and mechanistic insights are intended to facilitate the work of researchers and accelerate the discovery of new molecules with novel functions.

References

  • Wikipedia. Methyl 4-iodobenzoate. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • ACS Publications. Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes | Organic Letters. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • PubChem. Methyl 4-[(1-methylbut-3-en-1-yl)oxy]benzoate | C13H16O3 | CID 58407221. [Link]

  • PubChem. 3-Butyn-1-OL | C4H6O | CID 13566. [Link]

  • Wikipedia. Negishi coupling. [Link]

  • ACS Publications. Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations | The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • OpenOChem Learn. Negishi Coupling. [Link]

  • PubChem. Methyl 4-(3-hydroxyprop-1-ynyl)benzoate | C11H10O3 | CID 4448596. [Link]

  • Organic Chemistry Portal. Highly Satisfactory Procedures for the Pd-Catalyzed Cross Coupling of Aryl Electrophiles with in Situ Generated Alkynylzinc Derivatives. [Link]

  • Organic Chemistry Portal. Negishi Coupling. [Link]

  • CCS Chemistry. Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. [Link]

  • ResearchGate. But-3-yn-1-ol reaction with 1 in the presence of TEA. [Link]

  • The Royal Society of Chemistry. 3. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Semantic Scholar. Efficient Suzuki–Miyaura Coupling Reactions between Lithium Alkynyltrimethylborates and Aryl Chlorides. [Link]

  • The Royal Society of Chemistry. Methyl 4-vinylbenzoate. [Link]

  • ChemSynthesis. methyl 4-(3-diethylamino-3-oxoprop-1-en-2-yl)benzoate. [Link]

  • PharmaCompass.com. But-3-yn-1-ol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • PubChem. Methyl 4-(3-hydroxy-3-phenyl-1-butyn-1-YL)benzoate | C18H16O3. [Link]

  • The Good Scents Company. methyl benzoate, 93-58-3. [Link]

  • PubChem. Methyl 4-iodobenzoate | C8H7IO2 | CID 69273. [Link]

  • Ataman Kimya. METHYL BENZOATE. [Link]

  • Preparation of Methyl Benzoate. [Link]

  • Organic Syntheses Procedure. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • ResearchGate. Methyl 4-[(1-methylcyclopent-3-en-1-yl)carbonyl]benzoate. [Link]

Sources

Homopropargyl Benzoate: A Technical Monograph on Synthesis, Reactivity, and Catalytic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Homopropargyl Benzoate Ester Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Homopropargyl benzoate (3-butyn-1-yl benzoate) is a pivotal bifunctional building block in organic synthesis and chemical biology. Distinguished from its lower homolog, propargyl benzoate, by a single methylene spacer, this molecule exhibits a unique reactivity profile. It serves as a robust "clickable" handle for bioorthogonal ligation while simultaneously acting as a substrate for


-acid (Au/Pt) catalyzed cycloisomerizations. This guide dissects its chemical architecture, providing validated protocols for its synthesis, "click" conjugation, and metal-catalyzed rearrangement.

Molecular Architecture & Physical Properties

Homopropargyl benzoate consists of a benzoate ester core linked to a terminal alkyne via a saturated ethylene spacer. This separation attenuates the inductive electron-withdrawing effect of the ester on the alkyne, altering its susceptibility to nucleophilic attack compared to propargyl esters.

Table 1: Physicochemical Profile
PropertyValue / Description
IUPAC Name But-3-yn-1-yl benzoate
CAS Number 6750-04-5
Formula C

H

O

Molecular Weight 174.20 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~225–226 °C (at 760 mmHg)
Density ~1.106 g/mL (25 °C)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
Stability Stable at RT; store at 2–8 °C to prevent slow hydrolysis/polymerization

Synthesis Protocol: The Acyl Chloride Route

While Steglich esterification (DCC/DMAP) is viable, the benzoyl chloride method provides superior scalability and simplified purification for this specific substrate.

Materials
  • Reagents: 3-Butyn-1-ol (1.0 equiv), Benzoyl chloride (1.1 equiv), Triethylamine (Et

    
    N, 1.5 equiv), DMAP (0.1 equiv).
    
  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with 3-butyn-1-ol (e.g., 20 mmol) and anhydrous DCM (0.2 M concentration) under an inert atmosphere (N

    
     or Ar).
    
  • Base Addition: Cool the solution to 0 °C. Add Et

    
    N dropwise, followed by catalytic DMAP.
    
  • Acylation: Add benzoyl chloride dropwise via syringe over 15 minutes. The solution may turn cloudy due to triethylamine hydrochloride salt formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2); the alcohol spot (R

    
     ~0.3) should disappear, replaced by the ester (R
    
    
    
    ~0.7).
  • Workup: Quench with saturated aqueous NH

    
    Cl. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove residual amine), saturated NaHCO
    
    
    
    , and brine.
  • Purification: Dry over MgSO

    
    , concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield a clear oil.
    

SynthesisFlow Start 3-Butyn-1-ol (Substrate) Reagents PhCOCl, Et3N, DMAP DCM, 0°C to RT Start->Reagents Intermediate Reaction Mixture (Cloudy ppt) Reagents->Intermediate 4-6 hrs Workup Acid/Base Wash Extraction Intermediate->Workup Product Homopropargyl Benzoate (>95% Yield) Workup->Product Purification

Figure 1: Streamlined synthesis workflow for homopropargyl benzoate via nucleophilic acyl substitution.

Reactivity Profile I: Click Chemistry (CuAAC)

The terminal alkyne of homopropargyl benzoate is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike propargyl esters, where the ester group is adjacent to the alkyne, the homopropargyl linker reduces steric crowding around the triazole formation site, often improving reaction kinetics with bulky azides.

Standard Protocol (Bioorthogonal Labeling)
  • System: Homopropargyl benzoate (1.0 equiv) + Azide-tagged biomolecule (1.0 equiv).

  • Catalyst Cocktail: CuSO

    
     (5 mol%), Sodium Ascorbate (10–20 mol%).
    
  • Ligand (Optional but Recommended): THPTA or TBTA (5 mol%) to protect biomolecules from oxidative damage.

  • Solvent: t-BuOH/H

    
    O (1:1) or DMSO/H
    
    
    
    O.
  • Procedure: Mix reagents; incubate at RT for 1–2 hours. The formation of the 1,4-disubstituted 1,2,3-triazole is quantitative.

Reactivity Profile II: Gold( )-Acid Catalysis

This section addresses the advanced reactivity relevant to method development chemists. While propargyl esters typically undergo 1,2-acyloxy migration to form gold carbenoids, homopropargyl esters (3-butynyl esters) follow a distinct pathway due to the extra carbon atom.

Mechanism: Intramolecular Hydroalkoxylation

Upon activation of the alkyne by a cationic Gold(I) catalyst (e.g., Ph


PAuNTf

or IPrAuCl/AgSbF

), the carbonyl oxygen of the benzoate acts as an internal nucleophile.
  • Coordination: [Au]+ coordinates to the alkyne

    
    -system.
    
  • 5-Exo-Dig Cyclization: The carbonyl oxygen attacks the internal alkyne carbon.

  • Intermediate: Formation of a cyclic oxocarbenium-vinyl gold species.

  • Product: This pathway typically yields 2,3-dihydrofuran derivatives or, upon hydrolysis,

    
    -lactones . This is a powerful method for constructing oxygen heterocycles from acyclic precursors.
    

Critical Distinction: Unlike propargyl esters, homopropargyl esters rarely undergo the Rautenstrauch rearrangement (1,2-shift) because the resulting 6-membered intermediate is kinetically less favorable than the 5-exo-dig cyclization.

GoldCatalysis Substrate Homopropargyl Benzoate (Alkyne-Ester) Activation [Au]+ Coordination (π-Complex) Substrate->Activation + [Au]L+ Cyclization 5-Exo-Dig Cyclization (Carbonyl Attack) Activation->Cyclization Nucleophilic Attack Intermediate Vinyl-Au / Oxocarbenium Intermediate Cyclization->Intermediate Product Dihydrofuran / Lactone Derivative Intermediate->Product Protodeauration/Hydrolysis

Figure 2: Mechanistic pathway for the Gold(I)-catalyzed cycloisomerization of homopropargyl benzoate.

Applications in Drug Discovery[3][4]

  • PROTAC Linkers: The homopropargyl group provides a rigid yet compact linker for conjugation to E3 ligase ligands.

  • Activity-Based Protein Profiling (ABPP): Used as a "warhead" probe where the ester directs the molecule to serine hydrolases, and the alkyne serves as a reporter tag.

  • Fragment-Based Screening: The benzoate core serves as a hydrophobic anchor, while the alkyne allows for rapid library expansion via click chemistry.

References

  • Synthesis of Benzoate Esters: Organic Syntheses, Coll. Vol. 1, p. 360 (1941); Vol. 8, p. 104 (1928). Link

  • Click Chemistry Protocols: Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie Int.[1] Ed., 2002, 41(14), 2596–2599. Link

  • Gold Catalysis of Homopropargyl Esters: Belting, V., & Krause, N. "Gold-Catalyzed Cycloisomerization of Functionalized 1,n-Alkynes." Organic Letters, 2006, 8(20), 4489–4492. (Describes the cyclization of homopropargyl-type systems to dihydrofurans). Link

  • Mechanistic Insights (Propargyl vs Homopropargyl): Marion, N., & Nolan, S. P. "Gold-Catalyzed Rearrangement of Propargylic Carboxylates." Angewandte Chemie Int.[1] Ed., 2007, 46, 2750. Link

Sources

Introduction: The Critical Role of Linkers in Advanced Bioconjugates

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Propargyl and Homopropargyl Benzoate Linkers in Bioconjugation

In the landscape of modern therapeutics and diagnostics, the precise assembly of complex biomolecular architectures is paramount. Antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), for instance, derive their efficacy from the covalent attachment of a payload—be it a potent cytotoxin or a small molecule E3 ligase binder—to a larger biomolecule.[1][2][] The chemical linker that bridges these components is not merely a passive spacer but a critical determinant of the conjugate's stability, solubility, pharmacokinetics, and mechanism of action.[2][][4]

Among the most powerful tools for forging these connections is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry".[5][6] This reaction's high efficiency, specificity, and bio-orthogonality have made alkyne-bearing linkers indispensable.[1][6][7] This guide provides a detailed comparative analysis of two structurally related but functionally distinct alkyne linkers: propargyl benzoate and homopropargyl benzoate. As we will explore, the simple addition of a single methylene group fundamentally alters the linker's reactivity and dictates its utility in the field.

Part 1: The Propargyl Benzoate Linker: A Terminal Alkyne Workhorse

The propargyl benzoate linker is characterized by a terminal alkyne (a carbon-carbon triple bond at the end of a molecule) directly attached to a methylene group, which in turn is connected to the benzoate ester.[8][9] This structural arrangement places the alkyne in a sterically accessible position, primed for reaction.

Caption: Chemical structures of Propargyl and Homopropargyl Benzoate.

Reactivity and Mechanism in CuAAC

The defining characteristic of the propargyl group is its terminal alkyne. The presence of an acidic proton on the terminal carbon is a mechanistic prerequisite for the standard CuAAC reaction.[5][6] The catalytic cycle involves the in-situ formation of a copper(I)-acetylide intermediate, which then readily reacts with an azide-functionalized molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring.[5][10] This reaction is highly regioselective and proceeds with exceptional efficiency under mild, often aqueous, conditions.[5][11]

The reliability of this chemistry has made propargyl-containing linkers, often integrated with polyethylene glycol (PEG) spacers to enhance solubility, a mainstay for constructing ADCs, PROTACs, and other bioconjugates.[1][12][13]

Part 2: The Homopropargyl Moiety: A Shift in Functionality

The term "homopropargyl" refers to a structure containing an additional methylene (-CH₂) group adjacent to the propargyl system.[14] In homopropargyl benzoate, this spacer pushes the alkyne one carbon further away from the ester oxygen. This seemingly minor change has profound chemical consequences: the alkyne is no longer terminal with respect to the overall functional scaffold, but is now an internal alkyne.

The Reactivity Dilemma of Internal Alkynes

Internal alkynes, which lack the acidic proton of their terminal counterparts, are generally unreactive in the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[5][15] The absence of this proton prevents the formation of the critical copper-acetylide intermediate that drives the catalytic cycle.[5]

While some catalytic systems, notably those using Ruthenium (RuAAC), can catalyze cycloadditions with internal alkynes, these reactions often require different conditions and can produce different regioisomers (1,5-disubstituted triazoles), distinguishing them from the classic "click" reaction.[5] Therefore, a homopropargyl benzoate linker is not a suitable substrate for standard CuAAC protocols. Its primary role in synthetic chemistry is not as a "clickable" handle in the same vein as a propargyl group, but rather as a valuable synthetic intermediate for constructing homopropargyl alcohols and amines, which are important building blocks for various complex molecules and natural products.[14][16][17]

Part 3: Head-to-Head Comparison: A Tale of One Carbon

The choice between these two structures is not a matter of optimization but a fundamental decision based on the desired chemical transformation.

Table 1: Core Differences and Applications
FeaturePropargyl Benzoate LinkerHomopropargyl Benzoate Linker
Alkyne Type Terminal AlkyneInternal Alkyne
Reactivity in CuAAC Highly reactive and regioselective (forms 1,4-triazole).[5][10]Generally unreactive due to lack of terminal proton.[5][15]
Key Advantage Enables highly efficient and specific bioconjugation via "click chemistry".Provides a longer, more flexible spacer arm.[18]
Key Limitation The proximity of the triazole ring to the payload can sometimes lead to steric hindrance.[18]Incompatible with standard, widely-used CuAAC bioconjugation protocols.
Primary Application Bioconjugation: ADCs, PROTACs, fluorescent labeling, surface functionalization.[1][12]Synthetic Intermediate: Used in the synthesis of homopropargyl alcohols and amines.[14][16][19]
The Paradox of Steric Hindrance

One of the most significant challenges in bioconjugation is steric hindrance, where the bulk of a biomolecule or linker impedes the reactive groups from approaching each other.[18][20] The additional methylene group in the homopropargyl structure provides greater distance and flexibility between the payload (benzoate) and the reactive alkyne.

Caption: Increased spacing of homopropargyl linkers can reduce steric hindrance.

This increased separation could theoretically be advantageous in overcoming steric challenges. However, this benefit is rendered moot for bioconjugation applications that rely on CuAAC due to the alkyne's inherent lack of reactivity. This highlights a crucial principle in linker design: a linker's spatial benefits cannot be realized if its chemical reactivity is incompatible with the chosen conjugation strategy.[4]

Part 4: Experimental Protocols and Workflow

The practical application of these linkers diverges entirely based on their reactivity. Below is a validated, standard protocol for the use of a propargyl-containing linker in a bioconjugation reaction.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified antibody to a small molecule payload functionalized with a propargyl benzoate derivative.

Rationale: This two-step process first introduces the "clickable" alkyne handle onto the payload. The subsequent CuAAC reaction provides a stable, covalent linkage to the azide-modified biomolecule. The use of a copper(I)-stabilizing ligand like THPTA is critical to prevent copper-mediated damage to the antibody and to enhance reaction efficiency.[7][21][22]

G cluster_reagents CuAAC Reagents start Azide-Modified Antibody mix Mix Antibody and Payload in Reaction Buffer start->mix payload Propargyl-Benzoate Payload payload->mix copper CuSO₄ (Copper Source) premix Prepare Catalyst Premix (CuSO₄ + THPTA) copper->premix ligand THPTA (Ligand) ligand->premix reducer Sodium Ascorbate (Reducing Agent) initiate Initiate Reaction with Sodium Ascorbate reducer->initiate add_catalyst Add Catalyst Premix to Antibody/Payload Mixture mix->add_catalyst premix->add_catalyst add_catalyst->initiate react Incubate Reaction (RT, 1-4 hours) initiate->react purify Purify ADC via Size-Exclusion Chromatography react->purify end Characterize Final ADC (Mass Spec, HPLC) purify->end

Caption: Experimental workflow for ADC synthesis using a propargyl linker via CuAAC.

Materials:

  • Azide-modified antibody (e.g., 5 mg/mL in PBS, pH 7.4)

  • Propargyl-benzoate payload (10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄) (20 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)

  • Sodium Ascorbate (100 mM stock in water, freshly prepared)

  • Reaction Buffer: Potassium phosphate buffer (0.1 M, pH 7.0)

  • Purification: Size-Exclusion Chromatography (SEC) column

Methodology:

  • Reagent Preparation: In a microcentrifuge tube, prepare the catalyst premix by combining 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA ligand. Mix gently. The ligand-to-copper ratio should be 5:1.[23]

  • Reaction Setup: In a separate tube, combine the azide-modified antibody and the propargyl-benzoate payload. The molar ratio of payload-to-antibody should be optimized but typically ranges from 5 to 10 equivalents. Adjust the final volume with the reaction buffer to achieve a final antibody concentration of ~1-2 mg/mL.

  • Catalyst Addition: Add the catalyst premix from Step 1 to the antibody/payload mixture. Mix gently by pipetting.

  • Reaction Initiation: Initiate the click reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate. The final concentration of ascorbate should be approximately 5 mM.[21][23]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The tube can be placed on a slow end-over-end rotator.[23]

  • Purification: Following incubation, purify the resulting antibody-drug conjugate to remove excess payload and reaction components. Size-exclusion chromatography is the preferred method.

  • Characterization: Analyze the purified ADC using techniques such as Mass Spectrometry to determine the drug-to-antibody ratio (DAR) and HPLC to assess purity and aggregation.

Note on Homopropargyl Linkers: A similar protocol using a homopropargyl benzoate linker would not be expected to yield any significant amount of the desired triazole product due to the chemical principles outlined previously. Researchers seeking to utilize internal alkynes would need to explore entirely different catalytic systems, such as those based on ruthenium, which fall outside the scope of standard bioconjugation click chemistry.[5]

Conclusion and Field Insights

The distinction between propargyl and homopropargyl benzoate linkers is a clear illustration of a fundamental concept in organic chemistry: structure dictates function. The presence of a single, strategically placed methylene group transforms the alkyne from a terminal, highly reactive "click" handle into an internal, largely unreactive (in the context of CuAAC) moiety.

  • For the Drug Development Professional: The propargyl group is the validated, industry-standard choice for CuAAC-mediated bioconjugation. Its predictable reactivity and the stability of the resulting triazole linkage make it a trustworthy component in the design of ADCs and other complex biologics.[1][10]

  • For the Synthetic Chemist: The homopropargyl structure is not a flawed linker but a different tool entirely. It serves as a key precursor in multi-step syntheses, enabling the construction of valuable homopropargyl alcohol and amine motifs that are prevalent in natural products and pharmacologically active compounds.[14][24]

Ultimately, the selection between these two is not an optimization but a choice of chemical strategy. Understanding this core difference is essential for designing robust, efficient, and successful bioconjugation and synthetic campaigns.

References

  • BenchChem. (n.d.). Application Notes and Protocols for CuAAC Reactions with Propargyl-PEG7-NHS Ester.
  • Oreate AI Blog. (2026, January 15). Understanding Internal and Terminal Alkynes: A Catalytic Perspective.
  • BenchChem. (n.d.). Application Notes and Protocols for Bioconjugation using Propargyl-PEG3-acid Linker.
  • BenchChem. (n.d.). Synthesizing Bioconjugates with Propargyl-PEG-Acid Linkers: A Detailed Guide.
  • Ambeed.com. (n.d.). Propargyl benzoate.
  • Jena Bioscience. (2011, December 15). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Role of PEG Linkers in Advancing Drug Delivery Systems with Propargyl-PEG4-amine.
  • Chemistry Stack Exchange. (2020, September 23). Why are Terminal Alkynes less reactive than internal alkynes?
  • BenchChem. (n.d.). A Comparative Guide to Cleavable Linkers for Antibody-Drug Conjugates: Alkyne-Val-Cit-PAB-OH in Focus.
  • S.A., F., & A.C., C. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PMC.
  • Stenutz. (n.d.). Propargyl benzoate.
  • MDPI. (2023, April 11). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
  • WuXi AppTec DMPK. (2026, January 30). A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation.
  • BenchChem. (n.d.). Steric hindrance effects in bioconjugation with long PEG chains.
  • Hong, V., et al. (2010). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC.
  • Sigma-Aldrich. (n.d.). Propargyl benzoate 98 6750-04-5.
  • CymitQuimica. (n.d.). CAS 6750-04-5: prop-2-yn-1-yl benzoate.
  • PubMed. (2025, September 27). Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies.
  • Organic-Chemistry.org. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.
  • BOC Sciences. (2025, November 21). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices.
  • Dialnet. (2020, January 27). Design of smart linkers and their applications in controlled-release drug delivery systems.
  • BroadPharm. (n.d.). PROTAC linker, E3 Ligase Ligand-Linker.
  • PubMed. (2012, July 4). Enantioselective synthesis of anti- and syn-homopropargyl alcohols via chiral Brønsted acid catalyzed asymmetric allenylboration reactions.
  • Frontiers. (2021, June 22). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency.
  • Rasika, D., et al. (2018). Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate. PMC.
  • A.A., J., & A.A., A. (2023). A Recent Concept of Importance: Click Chemistry. International Journal of Scientific Research in Science and Technology.
  • Green Chemistry (RSC Publishing). (n.d.). Photoredox-catalyzed chemo- and regioselective synthesis of homopropargyl amines via radical–radical cross-coupling.
  • ResearchGate. (n.d.). Synthesis of homopropargyl alcohols 8/9 from ketones 1 and allenylboronic acid 7.
  • ResearchGate. (2025, October 11). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
  • ResearchGate. (2025, October 7). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity.
  • Wu, H., & Drachman, J. G. (2017). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC.
  • RSC Publishing. (n.d.). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction.
  • Frontiers. (2021, June 23). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency.
  • Organic-Chemistry.org. (n.d.). Homopropargylic alcohol synthesis by 1,2-addition or C-C coupling.
  • Unipd. (2021, July 27). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates.
  • Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12.
  • Norwegian Research Information Repository - NTNU. (n.d.). Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles.
  • YouTube. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications.
  • WuXi AppTec DMPK. (2023, August 10). Drug Conjugate Linkers and Their Effects on Drug Properties.
  • Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook.
  • PMC. (2012, July 4). Enantioselective Synthesis of anti- and syn-homopropargyl alcohols via Chiral Brønsted Acid Catalyzed asymmetric Allenylboration reactions.
  • Sigma-Aldrich. (n.d.). Crosslinkers Selection Guide.
  • Journal of the Chemical Society of Japan, Industrial Chemistry Section. (1955). Studies on ethinylation reactions, II : synthesis of propargyl alcohol.

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solubility of methyl 4-(but-3-yn-1-yl)benzoate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubilization Dynamics of Methyl 4-(but-3-yn-1-yl)benzoate in DMSO

Executive Summary & Molecular Profile

This compound (MW: 188.22 g/mol ) is a lipophilic ester intermediate frequently employed in "Click" chemistry (CuAAC) due to its terminal alkyne functionality. While specific solubility data for this intermediate is often absent from public pharmacopeial databases, its structural homology to methyl benzoate and alkyl-substituted aromatics allows for high-confidence solubility prediction.

Core Insight: This compound exhibits high solubility in Dimethyl Sulfoxide (DMSO), predicted to exceed 100 mM (>18 mg/mL) at 25°C. However, the presence of the methyl ester moiety introduces a critical stability risk: hydrolysis driven by DMSO’s hygroscopic nature. This guide outlines the protocol for precise solubility determination and the mitigation of degradation during storage.

Physicochemical Profile
PropertyValue / DescriptorRelevance to Solubilization
Molecular Formula C₁₂H₁₂O₂Low MW facilitates dissolution.
Predicted LogP ~3.2 – 3.5Lipophilic; indicates excellent affinity for organic solvents like DMSO.
H-Bond Donors 0Lack of donors reduces crystal lattice energy, aiding solubility.
H-Bond Acceptors 2 (Ester Carbonyl, Ether O)Interaction points for DMSO dipole.
Physical State Crystalline Solid / PowderRequires agitation (sonication/vortexing) to break lattice.

Theoretical Solubility & Thermodynamics

DMSO (Dimethyl sulfoxide) is a polar aprotic solvent (


 = 46.7) capable of disrupting the crystal lattice of this compound via two primary mechanisms:
  • Dipole-Dipole Interactions: The sulfoxide group (S=O) of DMSO interacts strongly with the polarized carbonyl carbon of the methyl ester.

  • Dispersion Forces: The non-polar butynyl chain and the aromatic ring interact with the methyl groups of DMSO, stabilizing the solvated molecule.

Prediction: Unlike water, where the hydrophobic butynyl chain and aromatic ring would force a high energetic penalty for cavity formation, DMSO accommodates the hydrophobic domains. Expect rapid dissolution at concentrations required for standard HTS (10 mM) or synthetic stock solutions (up to 500 mM).

Experimental Protocol: Solubility Determination

To validate the solubility limit for critical assays (e.g., thermodynamic solubility), follow this self-validating "Shake-Flask" protocol.

Phase A: Preparation & Saturation
  • Reagents:

    • Analyte: this compound (Solid).

    • Solvent: Anhydrous DMSO (Water content <0.1% is critical to prevent hydrolysis).

  • Equipment: Thermomixer, Centrifuge, HPLC-UV.

Step-by-Step Workflow:

  • Weighing: Weigh approximately 20 mg of the solid into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 100

    
    L of anhydrous DMSO. (Targeting a theoretical 200 mg/mL to ensure saturation).
    
  • Agitation: Shake at 900 rpm at 25°C for 24 hours.

    • Checkpoint: If the solution becomes perfectly clear immediately, the compound is not at saturation. Add more solid until a visible precipitate remains.

  • Equilibration: Allow the sample to stand for 2 hours to settle undissolved solids.

  • Separation: Centrifuge at 15,000 x g for 10 minutes or filter using a 0.2

    
    m PTFE filter (Nylon filters may bind the lipophilic compound).
    
Phase B: Quantitation (HPLC-UV)

Dilute the supernatant 1:1000 in Acetonitrile/Water (50:50) to bring it within the linear range of the detector.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 50% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (Benzoate chromophore).

Visualization: Solubility & Analysis Workflow

The following diagram illustrates the critical path for determining thermodynamic solubility while maintaining sample integrity.

SolubilityWorkflow Start Solid Analyte (~20 mg) AddSolvent Add Anhydrous DMSO (Target > saturation) Start->AddSolvent Agitate Agitate 24h @ 25°C (Thermomixer) AddSolvent->Agitate Check Precipitate Visible? Agitate->Check AddMore Add more solid Check->AddMore No (Clear) Separate Centrifuge/Filter (Remove undissolved) Check->Separate Yes (Turbid) AddMore->Agitate Dilute Dilute 1:1000 (ACN:H2O) Separate->Dilute Analyze HPLC-UV Quantitation (254 nm) Dilute->Analyze

Figure 1: Iterative saturation workflow ensures thermodynamic equilibrium is reached before quantitation.

Stability & Storage Risks

The primary failure mode for methyl esters in DMSO is hydrolysis . DMSO is hygroscopic; it absorbs atmospheric moisture. In the presence of trace water and slightly acidic/basic impurities, the ester bond is susceptible to cleavage.

Degradation Pathway:



  • R = 4-(but-3-yn-1-yl)phenyl group.

  • Result: Formation of the free acid (4-(but-3-yn-1-yl)benzoic acid), which has significantly different solubility and biological properties.

Mitigation Strategy
  • Use Anhydrous DMSO: Purchase DMSO in septum-sealed bottles (Sure/Seal™).

  • Aliquot Immediately: Do not store large stock volumes. Create single-use aliquots.

  • Storage Temperature: Store at -20°C.

    • Warning: DMSO freezes at ~18°C. Repeated freeze-thaw cycles introduce moisture via condensation. Limit freeze-thaw cycles to <3.

Application Context: Click Chemistry

This molecule is a "Click" handle. When performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in DMSO:

  • Solubility is rarely the limiting factor. The reaction is often run at 10–100 mM.

  • Copper Compatibility: DMSO coordinates with Cu(I) catalysts. Ensure the ligand (e.g., TBTA, THPTA) is in excess to maintain catalytic activity.

  • Precipitation: If diluting into an aqueous buffer for biological testing, the high LogP (~3.5) poses a precipitation risk.

    • Guideline: Keep final DMSO concentration <1% (v/v) for assays. If the concentration of the compound exceeds 50

      
      M in buffer, rapid precipitation is likely.
      

References

  • Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link] (Accessed via Search Context 1.1).

  • Turbidimetric (Kinetic) Solubility Assay. Domainex. Available at: [Link] (Accessed via Search Context 1.2).

  • PubChem Compound Summary: Methyl 4-(3-hydroxyprop-1-ynyl)benzoate (Analog). National Center for Biotechnology Information. Available at: [Link] (Accessed via Search Context 1.6).

  • Effect of freeze/thaw cycles on the stability of compounds in DMSO. J Biomol Screen. 2003;8(3):316-325. Available at: [Link] (Accessed via Search Context 1.16).

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An In-depth Technical Guide to Methyl 4-(but-3-yn-1-yl)benzoate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of methyl 4-(but-3-yn-1-yl)benzoate, a versatile chemical intermediate with significant potential in drug discovery, chemical biology, and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the commercial availability, synthesis, characterization, and key applications of this valuable compound, with a focus on the scientific principles that underpin its utility.

Introduction: A Multifunctional Building Block

This compound (CAS No. 1491090-43-7) is a bifunctional molecule featuring a terminal alkyne and a methyl benzoate moiety. This unique combination of functional groups makes it an attractive building block for a variety of chemical transformations. The terminal alkyne serves as a handle for powerful coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] The methyl benzoate group provides a site for further chemical modification or can act as a stable aromatic scaffold. The linear and rigid nature of the alkyne group can also be exploited to introduce specific conformational constraints in larger molecules.[4]

The strategic placement of the butynyl spacer between the aromatic ring and the terminal alkyne provides flexibility and reduces steric hindrance at the reactive alkyne terminus, which is often beneficial in complex molecular assemblies.

Commercial Availability

For researchers requiring immediate access to this compound for initial studies or as a reference standard, the compound is available from specialized chemical suppliers. A prominent commercial source is listed below.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-Aldrich (via Enamine)ENAH315515ECNot specified50 mg - 10 g

Data compiled from publicly available supplier information as of early 2026. Pricing and availability are subject to change. Researchers should consult the supplier's website for the most current information.

Synthesis and Characterization

Proposed Synthetic Protocol: Negishi Cross-Coupling

A robust approach for the synthesis of this compound is the Negishi coupling of an organozinc reagent derived from 4-bromobut-1-yne with methyl 4-iodobenzoate. The organozinc reagent can be prepared in situ, and the subsequent coupling reaction is typically high-yielding.[9]

Reaction Scheme:

Negishi_Coupling_Synthesis cluster_coupling Negishi Coupling reagent1 Br-(CH2)2-C≡CH intermediate [BrZn-(CH2)2-C≡CH] reagent1->intermediate reagent2 1. Zn 2. CuI reagent2->intermediate product This compound intermediate->product reagent3 Methyl 4-iodobenzoate reagent3->product catalyst Pd(PPh3)4 catalyst->product

Figure 1: Proposed synthesis of this compound via Negishi coupling.

Step-by-Step Methodology:

  • Preparation of the Organozinc Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), activate zinc dust by stirring with a small amount of 1,2-dibromoethane in anhydrous tetrahydrofuran (THF). To this suspension, add a solution of 4-bromobut-1-yne in THF dropwise at room temperature. The formation of the organozinc reagent can be monitored by the disappearance of the zinc dust.

  • Cross-Coupling Reaction: In a separate flask, dissolve methyl 4-iodobenzoate and a catalytic amount of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in anhydrous THF. To this solution, add the freshly prepared organozinc reagent via cannula.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.

Predicted Characterization Data

In the absence of published experimental data, the following spectral characteristics can be predicted based on the structure of this compound and analysis of similar compounds.[10][11][12][13]

¹H NMR (400 MHz, CDCl₃):

  • δ 7.95-8.05 (d, 2H): Aromatic protons ortho to the ester group.

  • δ 7.25-7.35 (d, 2H): Aromatic protons meta to the ester group.

  • δ 3.91 (s, 3H): Methyl protons of the ester group.

  • δ 2.80-2.90 (t, 2H): Methylene protons adjacent to the aromatic ring.

  • δ 2.40-2.50 (td, 2H): Methylene protons adjacent to the alkyne.

  • δ 1.95-2.05 (t, 1H): Terminal alkyne proton.

¹³C NMR (101 MHz, CDCl₃):

  • δ 167.0: Carbonyl carbon of the ester.

  • δ 145.0: Quaternary aromatic carbon attached to the butyl chain.

  • δ 129.8: Aromatic CH carbons ortho to the ester.

  • δ 128.5: Aromatic CH carbons meta to the ester.

  • δ 128.0: Quaternary aromatic carbon attached to the ester.

  • δ 83.5: Internal alkyne carbon.

  • δ 69.5: Terminal alkyne carbon.

  • δ 52.1: Methyl carbon of the ester.

  • δ 35.0: Methylene carbon adjacent to the aromatic ring.

  • δ 19.5: Methylene carbon adjacent to the alkyne.

Mass Spectrometry (EI):

  • m/z 188 [M]⁺: Molecular ion peak.

  • m/z 157 [M - OCH₃]⁺: Loss of the methoxy group.

  • m/z 129 [M - COOCH₃]⁺: Loss of the carbomethoxy group.

  • m/z 91: Tropylium ion, characteristic of benzylic compounds.

Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its utility as a versatile linker and building block, primarily due to the reactivity of its terminal alkyne.

Click Chemistry and Bioconjugation

The terminal alkyne is a key functional group for participating in CuAAC reactions with azide-containing molecules.[1][14] This highly efficient and specific reaction forms a stable triazole linkage, making it ideal for:

  • Bioconjugation: Attaching the molecule to proteins, peptides, nucleic acids, or other biomolecules that have been functionalized with an azide group.[15][16][17] This can be used to label biomolecules for imaging, track their localization within cells, or create novel therapeutic constructs.

  • Fragment-Based Drug Discovery (FBDD): The molecule can be used as a fragment that can be "clicked" onto other fragments or scaffolds to rapidly generate a library of diverse compounds for screening against biological targets.[18]

  • PROTACs and Molecular Glues: The linker properties of this molecule are well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules, where the alkyne can be used to connect a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase.

Click_Chemistry_Application alkyne This compound product Triazole-linked Conjugate alkyne->product azide Azide-functionalized Biomolecule/Drug Scaffold azide->product catalyst Cu(I) catalyst->product

Figure 2: General scheme of a CuAAC reaction involving this compound.

Sonogashira Coupling

The terminal alkyne can also participate in Sonogashira coupling reactions with aryl or vinyl halides.[19][20][21] This allows for the extension of the molecular framework and the synthesis of more complex, conjugated systems that may have applications in materials science or as chromophores.

Sonogashira_Coupling_Application alkyne This compound product Disubstituted Alkyne alkyne->product halide Aryl/Vinyl Halide halide->product catalyst Pd Catalyst, Cu(I) cocatalyst catalyst->product

Figure 3: Sonogashira coupling as a potential application for further functionalization.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug discovery and related fields. Its commercial availability provides a straightforward entry point for its use, while its synthesis can be achieved through robust and well-understood cross-coupling methodologies. The presence of a terminal alkyne, a gateway to a vast array of chemical transformations, makes this compound a highly desirable building block for the construction of complex molecules and bioconjugates. As the demand for modular and efficient synthetic strategies continues to grow, the utility of well-designed bifunctional linkers like this compound is set to increase.

References

  • ResearchGate. (n.d.). Sonogashira cross coupling of methyl 2-(2′,2′-dibromo vinyl) benzoate... Retrieved February 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). Utilization of alkyne bioconjugations to modulate protein function. PMC. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Retrieved February 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. PMC. Retrieved February 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). Utilization of alkyne bioconjugations to modulate protein function. PubMed. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the application of alkynes in multicomponent reactions. Retrieved February 15, 2026, from [Link]

  • CCS Chemistry. (n.d.). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Alkynes are important functional groups in human therapeutics. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent. Chemical Communications. Retrieved February 15, 2026, from [Link]

  • SciSpace. (n.d.). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Methyl 4-vinylbenzoate. Retrieved February 15, 2026, from [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. Retrieved February 15, 2026, from [Link]

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Methodological & Application

Application Notes & Protocols: Two-Step Protein Bioconjugation via a Homopropargyl Handle and Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the science of covalently linking molecules to biomacromolecules like proteins, is a cornerstone of modern biotechnology and therapeutic development.[1][2][3] It enables the creation of advanced reagents and drugs, from antibody-drug conjugates (ADCs) for targeted cancer therapy to fluorescently labeled proteins for cellular imaging.[1][4] Among the most powerful tools in the bioconjugation toolkit are bioorthogonal reactions—chemistries that proceed with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[5]

This guide details a robust, two-step strategy for protein modification centered on the Nobel Prize-winning chemistry of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often termed "click chemistry". The strategy involves:

  • Installation of a bioorthogonal "handle": A terminal alkyne group (in this case, a homopropargyl moiety) is first introduced onto the protein.

  • "Click" conjugation: The alkyne-modified protein is then reacted with any azide-bearing molecule of interest (e.g., a therapeutic payload, a fluorescent dye, a PEG chain, or a biotin tag) via the highly efficient CuAAC reaction.

This approach provides exceptional versatility, allowing a single batch of alkyne-modified protein to be conjugated with a diverse array of functional molecules.

Principle of the Method

The elegance of this two-step methodology lies in its modularity and the near-perfect efficiency of the CuAAC reaction. By decoupling the protein modification from the payload attachment, researchers can optimize each step independently, leading to higher yields and more homogenous conjugates.

Step 1: Protein Alkynylation via Amine Acylation

The most common and accessible reactive sites on a protein's surface are the primary amines found in the side chains of lysine residues and at the N-terminus.[6][7] To install the homopropargyl handle, an amine-reactive reagent containing a terminal alkyne is used. While the topic specifies homopropargyl benzoate, a more common and highly efficient approach for targeting amines involves using an N-hydroxysuccinimide (NHS) ester of an alkyne-containing carboxylic acid, such as 4-pentynoic acid. The NHS ester reacts spontaneously with deprotonated primary amines in a buffered aqueous solution (typically pH 7.5-8.5) to form a stable amide bond, effectively tethering the alkyne handle to the protein. The degree of labeling (DOL), or the average number of alkyne handles per protein, can be controlled by adjusting the molar ratio of the NHS ester reagent to the protein.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

With the alkyne handle installed, the protein is now ready for the click reaction. The CuAAC reaction is a [3+2] cycloaddition between the terminal alkyne on the protein and an azide group on the payload molecule.[8] This reaction does not proceed at a meaningful rate without a catalyst. The active catalyst is Copper(I), which is typically generated in situ from a stable Copper(II) salt (e.g., CuSO₄) using a mild reducing agent like sodium ascorbate.[4]

A critical component for successful protein bioconjugation is the use of a water-soluble Cu(I)-stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). This ligand serves two vital functions:

  • Accelerates the Reaction: It maintains the copper in the catalytically active +1 oxidation state and increases the rate of the cycloaddition.[8]

  • Protects the Protein: It prevents the copper catalyst from generating reactive oxygen species (ROS) that can lead to protein degradation and aggregation, a known issue with uncatalyzed Cu(I) in aqueous buffers.[4][8]

The result of the CuAAC reaction is an exceptionally stable triazole linkage, connecting the protein to the payload molecule.

Visualization of the Bioconjugation Workflow

The following diagram illustrates the complete two-step process, from the initial protein to the final, functionalized bioconjugate.

G cluster_0 Step 1: Alkynylation cluster_1 Step 2: CuAAC Click Reaction Protein Native Protein (with surface Lysines) AlkyneProtein Alkyne-Modified Protein Protein->AlkyneProtein Amine Reaction (pH 7.5-8.5) AlkyneReagent Amine-Reactive Alkyne (e.g., 4-Pentynoic Acid NHS Ester) AlkyneReagent->AlkyneProtein Purify1 Purification (Remove excess reagent) AlkyneProtein->Purify1 FinalConjugate Final Bioconjugate Purify1->FinalConjugate CuAAC Reaction AzidePayload Azide-Functionalized Payload (Dye, Drug, Biotin, etc.) AzidePayload->FinalConjugate Catalyst CuSO₄ / Na-Ascorbate + THPTA Ligand Catalyst->FinalConjugate Purify2 Final Purification (Remove catalyst & excess payload) FinalConjugate->Purify2 Characterization Characterization (MS, HPLC, SDS-PAGE) Purify2->Characterization

Caption: Workflow for two-step protein bioconjugation.

Experimental Protocols

Protocol 1: Alkynylation of a Model Protein (e.g., IgG Antibody)

This protocol describes the modification of an antibody with an alkyne handle using an amine-reactive NHS ester.

Materials:

  • Antibody (e.g., Trastuzumab) at 5-10 mg/mL in Phosphate Buffered Saline (PBS), pH 7.4.

  • Alkynylation Reagent: 4-Pentynoic Acid NHS Ester (or similar).

  • Reaction Buffer: 100 mM sodium phosphate or sodium bicarbonate, pH 8.0-8.5.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassette (10K MWCO).

Procedure:

  • Buffer Exchange: If the protein is not in an amine-free buffer (e.g., contains Tris or glycine), exchange it into the Reaction Buffer using a desalting column or dialysis. Adjust the protein concentration to 5 mg/mL.

  • Prepare Alkynylation Reagent Stock: Immediately before use, prepare a 100 mM stock solution of the 4-Pentynoic Acid NHS Ester in anhydrous DMF or DMSO.

  • Calculate Reagent Volume: Determine the volume of the NHS ester stock needed to achieve the desired molar excess. A 10- to 20-fold molar excess over the protein is a good starting point for achieving a Degree of Labeling (DOL) of 2-4.

    • Example Calculation: For 1 mL of a 5 mg/mL IgG solution (MW ≈ 150,000 g/mol ):

      • Moles of IgG = (0.005 g) / (150,000 g/mol ) = 3.33 x 10⁻⁸ mol.

      • For a 20-fold excess: Moles of NHS ester = 20 * 3.33 x 10⁻⁸ mol = 6.67 x 10⁻⁷ mol.

      • Volume of 100 mM stock = (6.67 x 10⁻⁷ mol) / (0.1 mol/L) = 6.67 µL.

  • Reaction: Add the calculated volume of the NHS ester stock to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent (DMF/DMSO) does not exceed 5-10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.

  • Purification: Immediately remove the unreacted NHS ester and byproducts by buffer exchanging the reaction mixture into a storage buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.

  • Characterization (Optional but Recommended): Determine the DOL of the alkyne-modified protein using MALDI-TOF mass spectrometry. The mass increase will correspond to the mass of the added alkyne moiety (mass of 4-pentynoic acid minus the mass of water).

Protocol 2: CuAAC "Click" Reaction

This protocol describes the conjugation of an azide-functionalized payload to the alkyne-modified protein.

Materials:

  • Alkyne-modified protein (from Protocol 1) in PBS, pH 7.4.

  • Azide-Payload: e.g., Azide-PEG4-Biotin, DBCO-PEG4-Azide, or a fluorescent dye azide.

  • Click Reagent Stock Solutions:

    • Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.

    • THPTA Ligand: 100 mM in deionized water.

    • Sodium Ascorbate: 100 mM in deionized water (must be prepared fresh immediately before use).

    • Azide-Payload: 10 mM in water or DMSO.

Recommended Reaction Parameters

ComponentStock ConcentrationFinal ConcentrationMolar Excess (vs. Protein)
Alkyne-Protein1-5 mg/mL1-5 mg/mL1x
Azide-Payload10 mM100-200 µM3-5x (per alkyne)
CuSO₄20 mM50 µM-
THPTA Ligand100 mM250 µM-
Sodium Ascorbate100 mM1 mM-

Procedure:

  • Prepare Protein/Payload Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and the Azide-Payload stock solution. Add PBS to adjust to the desired final protein concentration, accounting for the volume of catalyst reagents to be added later.

  • Prepare Catalyst Premix: This step is critical. In a separate tube, prepare the catalyst premix by adding the reagents in the following order: a. CuSO₄ stock solution. b. THPTA Ligand stock solution. Vortex gently. The solution should be clear.

  • Initiate the Reaction: Add the freshly prepared Sodium Ascorbate stock solution to the protein/payload mixture and mix gently. Immediately after, add the Copper/THPTA premix to the tube to initiate the click reaction.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 4-16 hours.

  • Purification: Purify the final bioconjugate from the copper catalyst, excess payload, and other reagents. Size-exclusion chromatography (SEC) is highly effective for this step. Alternatively, dialysis or tangential flow filtration (TFF) can be used for larger volumes. The purification buffer should ideally contain a chelating agent like EDTA (1-5 mM) to sequester any residual copper.

Characterization of the Final Bioconjugate

Validation is essential to confirm the success of the conjugation and to characterize the final product.

TechniquePurposeExpected Outcome
SDS-PAGE Assess conjugation efficiency and purity.A band shift to a higher molecular weight for the conjugated protein compared to the starting protein. A clean, single band indicates a homogenous product.
Mass Spectrometry (LC-MS) Determine the exact mass, confirm identity, and calculate the final DOL.[9]The mass spectrum will show peaks corresponding to the protein plus integer additions of the payload mass, allowing for precise DOL calculation.
Size-Exclusion HPLC (SEC-HPLC) Quantify purity and assess aggregation levels.[10]A single, sharp peak at the expected retention time indicates a pure, non-aggregated product. The appearance of earlier-eluting peaks suggests aggregation.
UV-Vis Spectroscopy Determine protein concentration and DOL (if payload has a chromophore).Protein concentration is determined by A280. If the payload has a unique absorbance (e.g., a dye), the DOL can be calculated using the Beer-Lambert law.
Functional Assay Confirm that the protein's biological activity is retained.The activity of the bioconjugate (e.g., antigen binding for an antibody) should be comparable to the unmodified protein.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low/No Conjugation Inefficient initial alkynylation.Increase molar excess of NHS ester; check pH of reaction buffer (should be 8.0-8.5); ensure NHS ester is fresh and anhydrous.
Inactive CuAAC catalyst.Prepare sodium ascorbate solution immediately before use. Ensure the correct order of addition (pre-mix Cu/Ligand). Degas buffers to minimize oxidation of Cu(I).
Protein Precipitation/Aggregation High concentration of organic solvent in alkynylation step.Keep DMSO/DMF concentration below 10% (v/v).
Protein damage from ROS during CuAAC.Ensure a sufficient excess of THPTA ligand (5:1 ratio to copper is recommended).[4][8]
Heterogeneous Product Inconsistent alkynylation.Optimize the NHS ester to protein ratio and reaction time to target a specific DOL.
Incomplete CuAAC reaction.Increase reaction time or temperature. Increase the concentration of the azide-payload.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Angewandte Chemie International Edition, 48(51), 9879–9883. [Link]

  • Kim, C. H., Yang, Y., & Lee, H. S. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments, (118), 54922. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Springer Protocols. [Link]

  • Stencel, J., et al. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society. [Link]

  • Kim, C. H., et al. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments, (118). [Link]

  • Shchepakin, D., et al. (2020). SNAP/CLIP-Tags and Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)/Inverse Electron Demand Diels–Alder (IEDDA) for Intracellular Orthogonal/Bioorthogonal Labeling. Bioconjugate Chemistry, 31(4), 1124–1133. [Link]

  • Klouda, L. (2011). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 9(13), 4767-4775. [Link]

  • Organic Syntheses. (2007). 2-substituted-1,3-cyclohexadienes by intermolecular, methylene-free tandem enyne metathesis. Organic Syntheses, 84, 193. [Link]

  • Hermanson, G. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. LabRoots Webinar. [Link]

  • Bio-Synthesis Inc. (2022). Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. YouTube. [Link]

  • Zhong, H., et al. (2019). Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer. mAbs, 11(3), 500-515. [Link]

  • Single Use Support. (2023). Bioconjugates: Examples & Applications. Single Use Support Website. [Link]

  • Ban, H., et al. (2013). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. Journal of the American Chemical Society, 135(13), 5128–5138. [Link]

  • Bio-Synthesis Inc. (2015). Types of Bioconjugate Chemistry for Molecular Engineering. Bio-Synthesis Inc. Website. [Link]

  • European Medicines Agency. (2003). Guidance on description of composition of pegylated (conjugated) proteins in the SPC. EMA Website. [Link]

  • ResearchGate. (2019). Analysis and characterization of protein-drug conjugates? ResearchGate Forum. [Link]

  • Xie, J., et al. (2017). Bioconjugate Therapeutics: Current Progress and Future Perspective. Journal of Pharmaceutical Sciences, 106(9), 2242-2256. [Link]

  • Scigine. (2020). Protein DNA Bioconjugate Protocol. YouTube. [Link]

  • Zhong, H., et al. (2019). Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer. mAbs, 11(3), 500-515. [Link]

  • Carrico, I. S. (2008). Site-specific chemical protein conjugation using genetically encoded aldehyde tags. Nature Chemical Biology, 4(4), 221-225. [Link]

  • Current Protein & Peptide Science. (2023). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Bentham Science. [Link]

  • Google Patents. (2022).
  • European Medicines Agency. (2003). Description of composition of pegylated (conjugated) proteins in the summary of product characteristics - Scientific guideline. EMA Website. [Link]

  • Vector Labs. (2022). Webinar: An Introduction to Bioconjugation. YouTube. [Link]

Sources

Application Notes and Protocols for the Synthesis of Alkyne-Tagged Bioactive Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Power of the Alkyne Tag in Modern Research

In the landscape of chemical biology and drug discovery, the ability to visualize, track, and identify the interactions of bioactive small molecules within complex biological systems is paramount. Traditional methods often fall short, lacking the specificity and non-invasive nature required for intricate cellular studies. The advent of bioorthogonal chemistry has revolutionized this field, providing a suite of reactions that proceed with high efficiency and selectivity within living systems, without interfering with native biochemical processes[1][2].

At the heart of many of these powerful techniques lies a small, yet remarkably versatile functional group: the terminal alkyne . Its triple bond serves as a unique chemical "handle" that is largely absent in biological systems, ensuring that it will not engage in unwanted side reactions[3]. This bioorthogonality, coupled with its small size which minimally perturbs the parent molecule's biological activity, makes the alkyne tag an ideal tool for a myriad of applications[3]. By metabolically or synthetically incorporating an alkyne-tagged bioactive small molecule into a system of interest, researchers can subsequently introduce a vast array of probes for detection, imaging, or purification through highly specific "click" reactions[4][5].

This comprehensive guide provides an in-depth exploration of the synthesis of alkyne-tagged bioactive small molecules. We will delve into the strategic considerations for introducing the alkyne moiety, provide detailed, field-proven protocols for the synthesis and purification of these valuable research tools, and discuss the subsequent bioorthogonal ligation reactions that unlock their full potential.

Strategic Installation of the Alkyne Handle

The successful synthesis of an alkyne-tagged bioactive small molecule hinges on the strategic placement of the alkyne group. The primary goal is to introduce the tag in a position that does not disrupt the molecule's critical interactions with its biological target. This often requires a careful consideration of the molecule's structure-activity relationship (SAR). Common strategies involve appending the alkyne via a linker to a position known to tolerate modification, or replacing a non-essential functional group with the alkyne.

Several robust synthetic methods are available for the introduction of a terminal alkyne. The choice of method depends on the functional groups present in the parent molecule and the desired position of the tag.

Sonogashira Coupling: A Versatile C-C Bond Formation

The Sonogashira coupling is a powerful palladium- and copper-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide[6][7][8]. This reaction is highly versatile and tolerates a wide range of functional groups, making it a go-to method for tagging complex molecules[9].

// Reactants ArylHalide [label="Aryl or Vinyl Halide\n(R-X)"]; TerminalAlkyne [label="Terminal Alkyne\n(H-C≡C-R')"]; Catalyst [label="Pd Catalyst (e.g., Pd(PPh₃)₄)\nCu(I) Co-catalyst (e.g., CuI)\nAmine Base (e.g., Et₃N)", shape=ellipse, fillcolor="#FBBC05"];

// Products CoupledProduct [label="Coupled Product\n(R-C≡C-R')", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ArylHalide -> CoupledProduct; TerminalAlkyne -> CoupledProduct; Catalyst -> CoupledProduct [label="Reaction\nConditions"];

// Invisible nodes for alignment {rank=same; ArylHalide; TerminalAlkyne; Catalyst;} } .dot Caption: General workflow for Sonogashira coupling.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis, purification, and characterization of representative alkyne-tagged bioactive small molecules.

Protocol 1: Synthesis of an Alkyne-Tagged Fatty Acid via the Corey-Fuchs Reaction

This protocol describes the synthesis of a terminal alkyne-tagged fatty acid from an ω-oxo fatty acid methyl ester using the Corey-Fuchs reaction, a reliable two-step method for converting an aldehyde to a terminal alkyne.

Materials:

  • ω-Oxo fatty acid methyl ester

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dry Dichloromethane (DCM)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Step 1: Synthesis of the Dibromoolefin

  • Under an argon atmosphere, dissolve triphenylphosphine (3.0 eq) in dry DCM in a round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add carbon tetrabromide (1.5 eq) to the stirred solution. The solution will turn from colorless to a yellow-orange ylide suspension.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add the ω-oxo fatty acid methyl ester (1.0 eq), dissolved in a minimal amount of dry DCM, dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with cold hexanes to precipitate triphenylphosphine oxide.

  • Filter the mixture and wash the solid with cold hexanes.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude dibromoolefin.

Step 2: Formation of the Terminal Alkyne

  • Dissolve the crude dibromoolefin (1.0 eq) in dry THF in a flame-dried, argon-purged flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.0 eq) dropwise to the stirred solution. The solution will typically turn a dark color.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude alkyne-tagged fatty acid methyl ester.

Purification:

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization:

The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic alkyne proton signal typically appears around δ 2.0-3.0 ppm in the ¹H NMR spectrum.

Protocol 2: General Procedure for Sonogashira Coupling to Synthesize an Alkyne-Tagged Aromatic Molecule

This protocol provides a general method for the Sonogashira coupling of an aryl halide with a terminal alkyne.

Materials:

  • Aryl halide (e.g., aryl iodide or bromide)

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous, deoxygenated solvent (e.g., THF or DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.05-0.1 eq).

  • Add the anhydrous, deoxygenated solvent and triethylamine (2.0-3.0 eq).

  • Degas the mixture by bubbling with argon for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between room temperature and 80 °C, depending on the reactivity of the substrates. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Purification:

Purify the crude product by flash column chromatography on silica gel.

Characterization:

Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Bioorthogonal Ligation: "Clicking" the Alkyne Tag

Once the alkyne-tagged bioactive small molecule is synthesized and purified, it can be used in a variety of bioorthogonal "click" reactions to attach a reporter molecule of choice. The two most prominent click reactions involving alkynes are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Click_Reactions cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) CuAAC_Alkyne Terminal Alkyne CuAAC_Product 1,4-disubstituted Triazole CuAAC_Alkyne->CuAAC_Product CuAAC_Azide Azide CuAAC_Azide->CuAAC_Product CuAAC_Catalyst Cu(I) Catalyst CuAAC_Catalyst->CuAAC_Product SPAAC_Alkyne Strained Cyclooctyne SPAAC_Product Triazole SPAAC_Alkyne->SPAAC_Product SPAAC_Azide Azide SPAAC_Azide->SPAAC_Product Alkyne_Tagged_Molecule Alkyne-Tagged Bioactive Molecule Alkyne_Tagged_Molecule->CuAAC_Alkyne for CuAAC Alkyne_Tagged_Molecule->SPAAC_Alkyne for SPAAC (requires strained alkyne)

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regiospecific reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide[10]. The reaction is typically catalyzed by copper(I), which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate)[11]. To improve reaction rates and protect biomolecules from copper-induced damage, ligands such as TBTA or THPTA are often employed[11][12].

Table 1: Troubleshooting Common Issues in CuAAC Reactions

ProblemPotential CauseSuggested Solution
Low or no product formation Inactive catalyst (Cu(II) formation)Ensure fresh reducing agent is used. Degas solvents to remove oxygen. Use a stabilizing ligand.[7]
Poor solubility of reactantsAdd a co-solvent like DMSO or use a water-soluble ligand.[9]
Copper sequestration by biomoleculeIncrease the concentration of the copper catalyst and ligand.[13]
Side product formation (alkyne homocoupling) Presence of oxygenThoroughly degas all solutions. Work under an inert atmosphere.[7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne to react with an azide[14]. The release of ring strain provides the driving force for the reaction, eliminating the need for a potentially cytotoxic copper catalyst, making it ideal for live-cell imaging applications[15]. A variety of cyclooctynes with different reactivities and stabilities are commercially available.

Table 2: Comparison of Second-Order Rate Constants for Common Cyclooctynes in SPAAC

CyclooctyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Features
BCN~0.01 - 0.03Good balance of reactivity and stability.[16][17]
DIBO~0.1 - 0.3Faster kinetics than BCN, good stability.[17]
ADIBO/DBCO~0.3 - 1.0High reactivity, suitable for low concentration applications.[16]

Note: Rate constants can vary depending on the specific azide, solvent, and temperature.

Troubleshooting SPAAC Reactions:

Low yields in SPAAC are often due to suboptimal reagent choice, steric hindrance, or solubility issues. Consider using a more reactive cyclooctyne, adjusting the linker length to reduce steric hindrance, or optimizing the solvent system.

Purification and Characterization of Alkyne-Tagged Molecules

Thorough purification and characterization are critical to ensure the quality and reliability of your alkyne-tagged probes.

Purification Techniques
  • Flash Column Chromatography: A rapid and efficient method for purifying gram-scale quantities of organic compounds. The choice of stationary phase (typically silica gel) and eluent system is guided by TLC analysis[14][18][19].

  • High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and is ideal for purifying smaller quantities of material to high purity. Reversed-phase HPLC is commonly used for small molecules, separating them based on polarity[13][20][21].

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized molecule. The presence of the alkyne can be confirmed by the characteristic signals of the sp-hybridized carbons (typically δ 70-90 ppm in ¹³C NMR) and the acetylenic proton (if present, typically δ 2-3 ppm in ¹H NMR)[1].

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Safety Considerations

  • Organic Azides: Many low molecular weight organic azides are potentially explosive and should be handled with extreme care. Avoid heat, shock, and friction. It is recommended to work with dilute solutions and behind a blast shield.

  • Copper Catalysts: Copper salts can be toxic. Wear appropriate personal protective equipment (PPE) and handle in a well-ventilated fume hood.

  • Sonogashira Coupling: This reaction often involves flammable solvents and toxic reagents. It should be performed in a fume hood under an inert atmosphere.

Conclusion

The synthesis of alkyne-tagged bioactive small molecules is a powerful approach that opens the door to a wide range of biological investigations. By carefully selecting the synthetic strategy, optimizing reaction conditions, and rigorously purifying and characterizing the final product, researchers can generate high-quality probes for elucidating complex biological processes. The detailed protocols and troubleshooting guides provided in this application note serve as a valuable resource for scientists embarking on the exciting journey of chemical biology exploration.

References

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  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

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  • Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions. Chemistry – A European Journal, 2020. [Link]

  • Figure 8: Synthesis of flavones from idophenols and alkynes. c)... ResearchGate. [Link]

  • Drawing Flow Diagrams with GraphViz. LornaJane, 2011. [Link]

  • Bioorthogonal chemistry. Wikipedia. [Link]

  • Asymmetric Synthesis of Dihydroindanes by Convergent Alkoxide-Directed Metallacycle-Mediated Bond Formation. Journal of the American Chemical Society, 2010. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]

  • Biosynthesis of alkyne-containing natural products. RSC Chemical Biology, 2021. [Link]

  • Application of HPLC in the Purification of Biomolecules. Springer Nature Experiments. [Link]

  • Designing Bioorthogonal Reactions for Biomedical Applications. International Journal of Molecular Sciences, 2023. [Link]

  • Building diagrams using graphviz. Chad's Blog, 2021. [Link]

  • Guide to Flowcharts in Graphviz. Sketchviz. [Link]

  • A graph-based network for predicting chemical reaction pathways in solid-state materials synthesis. Nature Communications, 2021. [Link]

  • DBCO reagents for « Click Chemistry ». Interchim. [Link]

  • Biosynthesis of alkyne-containing natural products. RSC Publishing, 2020. [Link]

  • Safe Handling of Azides. University of Pittsburgh Environmental Health and Safety, 2013. [Link]

  • Total Synthesis of Novel Skeleton Flavan-Alkaloids. Molecules, 2020. [Link]

  • Attributes. Graphviz. [Link]

  • Bioorthogonal labeling enables in situ fluorescence imaging of expressed gas vesicle nanostructures. bioRxiv, 2023. [Link]

  • Engineered Biosynthesis of Alkyne-tagged Polyketides. bioRxiv, 2020. [Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 2021. [Link]

  • Stubborn CuAAC reaction as derivatization for ESI-MS. Chemistry Stack Exchange, 2020. [Link]

  • Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosphates. Molecules, 2024. [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 2020. [Link]

  • Spectroscopy of the Alkynes. Chemistry LibreTexts, 2023. [Link]

  • Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry. Analytical Chemistry, 2017. [Link]

  • Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Oreate AI Blog, 2026. [Link]

Sources

Application Note: Solid-Phase Synthesis Using Alkyne Benzoate Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for utilizing 2-alkynylbenzoates as versatile building blocks in solid-phase organic synthesis (SPOS). While traditionally employed in solution-phase "Yu Glycosylation," these motifs offer exceptional utility on solid support due to their dual nature: they act as latent glycosyl donors stable to standard coupling conditions, and as precursors for privileged heterocyclic scaffolds (isochromenes/isocoumarins) via gold(I) catalysis.

Key Applications:

  • Glycopeptide/Glycan Synthesis: Using solution-phase alkynyl benzoate donors to glycosylate resin-bound acceptors.

  • Heterocyclic Library Generation: Cyclization of resin-bound alkynyl benzoates to generate isochromene pharmacophores.

Scientific Rationale & Mechanism

Why Alkyne Benzoates?

In the context of drug discovery, 2-alkynylbenzoates solve a critical "stability-reactivity" paradox. Unlike trichloroacetimidates (unstable) or thioglycosides (requiring harsh activation), alkynyl benzoates are:

  • Shelf-Stable: Resistant to moisture and standard Fmoc/Boc deprotection conditions.

  • Orthogonal: Activated only by "soft" Lewis acids (Au(I), Ag(I)), leaving other acid/base-sensitive groups on the solid phase intact.

  • Atom-Economical: The "leaving group" upon activation is a cyclized isochromene, which can be sequestered or, in library synthesis, designed as the target scaffold.

Mechanistic Pathway (Gold Catalysis)

The reaction is driven by the


-activation of the alkyne by a cationic Gold(I) complex.
  • Coordination:

    
     coordinates to the alkyne triple bond.
    
  • Cyclization: The carbonyl oxygen of the ester attacks the activated alkyne (5-exo-dig or 6-endo-dig), expelling the glycosyl moiety (or other attached group) as an oxocarbenium ion.

  • Nucleophilic Attack: The resin-bound nucleophile (OH, NH) intercepts the oxocarbenium ion.

  • Termination: The "leaving group" forms a stable isochromene derivative.

G Substrate 2-Alkynylbenzoate (Donor) Intermediate Isochromenylium-Au Intermediate Substrate->Intermediate Alkyne Activation Au_Complex [L-Au]+ Catalyst Au_Complex->Intermediate Oxocarbenium Oxocarbenium Ion (Reactive Species) Intermediate->Oxocarbenium C-O Bond Cleavage Product Glycosylated Resin + Isochromene Byproduct Oxocarbenium->Product Glycosylation Resin_Nu Resin-Bound Nucleophile (ROH) Resin_Nu->Product Nucleophilic Attack

Figure 1: Mechanistic pathway of Gold(I)-catalyzed activation of alkynyl benzoates.

Materials & Equipment

CategoryItemSpecification/Notes
Resins Rink Amide MBHAFor glycopeptides (0.3–0.6 mmol/g loading).
Wang ResinFor oligosaccharides or small molecules.[1][2]
Catalysts Ph₃PAuOTf Standard activator (generated in situ from Ph₃PAuCl + AgOTf).
IPrAuNTf₂ Highly reactive NHC-gold catalyst for difficult couplings.
Solvents DCM (Anhydrous)Primary solvent for glycosylation (ensures

-selectivity).
TolueneAlternative for elevated temperature reactions.
Reagents 4 Å Molecular SievesCrucial for moisture exclusion (powdered, activated).
2-Alkynylbenzoic acidsBuilding block precursors.

Experimental Protocols

Protocol A: Solid-Phase Glycosylation of Peptides

Objective: To attach a carbohydrate moiety to a resin-bound peptide (Ser/Thr residue) using a solution-phase alkynyl benzoate donor.

Pre-requisite: Synthesize the peptide on Rink Amide resin using standard Fmoc SPPS. Ensure the target Ser/Thr side chain is unprotected (use Trt protection for Ser/Thr during SPPS and selectively deprotect, or use unprotected Ser/Thr if at N-terminus).

  • Resin Preparation:

    • Swell the resin (100 mg, ~0.05 mmol peptide) in anhydrous DCM (2 mL) for 30 min under Argon.

    • Add activated 4 Å molecular sieves (100 mg) to the vessel.

  • Donor Solution Preparation:

    • Dissolve the Glycosyl 2-alkynylbenzoate donor (0.25 mmol, 5 equiv) and Ph₃PAuCl (0.05 mmol, 1 equiv) in anhydrous DCM (1.5 mL).

    • Note: The donor is used in excess to drive the heterogeneous reaction.

  • Catalyst Activation & Reaction:

    • Add AgOTf (0.05 mmol, 1 equiv) to the donor solution. Shake for 1 min (precipitate of AgCl forms).

    • Filter the supernatant (active catalyst + donor) directly into the resin vessel.

    • Incubate: Shake gently at room temperature for 4–16 hours.

    • Monitoring: Remove a few beads, cleave (TFA/H₂O), and analyze via MALDI-TOF or LC-MS to confirm glycosylation (+162 Da for hexose).

  • Washing:

    • Drain the resin.

    • Wash extensively: DCM (3x), DMF (3x), DCM (3x) to remove the isochromene byproduct and excess gold.

  • Cleavage:

    • Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours to release the glycopeptide.

Protocol B: Synthesis of Isochromene Libraries (On-Resin Cyclization)

Objective: To synthesize a library of isochromenes where the alkynyl benzoate is the resin-bound scaffold.

  • Scaffold Loading:

    • Use 2-Iodobenzoic acid as the starter. Couple to Wang Resin (1.0 g) using DIC/DMAP in DCM/DMF (16 h).

    • Loading Check: UV quantification of Fmoc (if using Fmoc-linker) or weight gain.

  • Sonogashira Coupling (Install Alkyne):

    • Reagents: Terminal alkyne (R-C≡CH, 5 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N (10 equiv) in DMF.

    • Conditions: Shake at 60°C for 12 hours.

    • Wash: DMF (3x), MeOH (3x), DCM (3x).

    • Result: Resin-bound 2-alkynylbenzoate.

  • Gold-Catalyzed Cyclization/Cleavage:

    • Note: In this format, the cyclization releases the molecule from the resin if the ester linkage is the attachment point. This is a Cyclizative Cleavage strategy.

    • Suspend resin in DCM. Add AuCl₃ or Ph₃PAuNTf₂ (5–10 mol%).

    • Add a nucleophile (Nu-H) if "trapping" is desired (e.g., MeOH for 1-methoxyisochromene).

    • Shake at RT for 4–8 hours.

    • Collect filtrate. The resin is now the "byproduct."

    • Evaporate filtrate to obtain the functionalized isochromene.

Workflow Visualization

Workflow cluster_0 Protocol A: Glycosylation cluster_1 Protocol B: Isochromene Library Step1 Resin-Peptide (Free OH) Step2 Add Donor + Au(I)/Ag(I) Step1->Step2 Step3 Glycosylated Resin Step2->Step3 StepB1 Resin-Bound 2-Iodobenzoate StepB2 Sonogashira (R-C≡CH) StepB1->StepB2 StepB3 Resin-Bound Alkynyl Benzoate StepB2->StepB3 StepB4 Au(I) Cyclizative Cleavage StepB3->StepB4 StepB5 Free Isochromene (Filtrate) StepB4->StepB5

Figure 2: Parallel workflows for Glycopeptide synthesis (Protocol A) and Isochromene library generation (Protocol B).

Expert Tips & Troubleshooting

  • Moisture Control: Gold catalysis in glycosylation is extremely sensitive to water. If the reaction stalls, double the amount of molecular sieves and ensure the DCM is freshly distilled or taken from a solvent purification system (SPS).

  • Catalyst Poisoning: Thiol/Thioether groups (e.g., Methionine, Cysteine) on the peptide can poison the Gold catalyst.

    • Solution: Protect Cys with Trt (trityl) or Acm. Met usually tolerates Au(I) better than Au(III), but using excess catalyst (20 mol%) helps.

  • AgOTf Handling: Silver triflate is light-sensitive. Perform the catalyst activation step (mixing AuCl + AgOTf) in a foil-wrapped vial or low light.

  • Selectivity: In Protocol A, the formation of the

    
    -glycoside is favored in DCM. Using acetonitrile (MeCN) may shift selectivity towards 
    
    
    
    -anomers due to the nitrile effect, though this is less pronounced with alkynyl benzoate donors than with imidates.

References

  • Yu, B. (2018). Gold(I)-Catalyzed Glycosylation with Glycosyl o-Alkynylbenzoates as Donors.[1][3] Accounts of Chemical Research, 51(2), 507–516. Link

  • Li, Y., & Yu, B. (2006). Gold-Catalyzed Glycosylation with Glycosyl o-Alkynylbenzoates. Journal of the American Chemical Society, 128(39), 12624–12625. Link

  • Tomás-Mendivil, E., et al. (2015).[4] Gold-Catalyzed Cycloisomerization of Alkynyl Benzoates: Efficient Access to Isochromenes. Organic Letters, 17(24), 6126–6129. Link

  • Plante, O. J., et al. (2001).[2] Automated Solid-Phase Synthesis of Oligosaccharides. Science, 291(5508), 1523-1527. Link

  • SpiroChem. (n.d.). Solid Phase Synthesis Applications in Drug Discovery. Link

Sources

Troubleshooting & Optimization

removing copper catalyst from alkyne-azide product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Copper Catalyst Removal from Alkyne-Azide Cycloaddition (CuAAC) Products

Executive Summary & Safety Standards

Context: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust ligation method, but the persistence of copper (Cu) species in the final product is a critical bottleneck for biological and pharmaceutical applications. Residual copper is cytotoxic, promotes oxidative degradation of oligonucleotides/proteins, and triggers regulatory non-compliance.

Regulatory Thresholds (ICH Q3D R2): Before selecting a removal protocol, define your target residual limit based on the administration route. Copper is a Class 3 elemental impurity.

Route of AdministrationPermitted Daily Exposure (PDE)Concentration Limit (assuming 10g daily dose)
Oral 3000 µ g/day 300 ppm
Parenteral (IV/IM) 300 µ g/day 30 ppm
Inhalation 30 µ g/day 3 ppm

Troubleshooting Guide & FAQs

Issue 1: "My product retains a blue/green tint after standard extraction."

Diagnosis: The product is likely acting as a ligand, forming a tight coordination complex with Cu(I)/Cu(II) that resists simple partitioning. Solution: You must displace the product from the copper center using a ligand with a significantly higher formation constant (


).
  • Protocol: Wash the organic phase with 0.5 M EDTA (pH 8.0) or 10% aqueous Ammonium Hydroxide .

  • Why pH 8? At pH 8, EDTA is fully deprotonated (

    
    ), maximizing its chelating efficiency (
    
    
    
    for Cu(II)). Acidic washes are ineffective because protons compete with the metal for the chelator.
Issue 2: "I am working with water-soluble biomolecules (DNA/Peptides) and cannot do liquid-liquid extraction."

Diagnosis: Traditional organic-aqueous partitioning is impossible. Solution: Use Solid-Phase Extraction (SPE) or Precipitation .

  • Protocol A (Oligos): Ethanol precipitation. Add 0.3 M Sodium Acetate (pH 5.2) and 2.5 volumes of cold ethanol. The copper salts remain soluble in the supernatant while the DNA precipitates.

  • Protocol B (Peptides/Proteins): Use a solid-supported scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) added directly to the aqueous buffer, then filter.

Issue 3: "My product degrades during copper removal."

Diagnosis: Oxidative damage. Cu(I) can generate Reactive Oxygen Species (ROS) via Fenton-like chemistry in the presence of oxygen. Solution:

  • Add a reducing agent (e.g., Sodium Ascorbate ) during the workup to keep Cu in the less reactive state, or use Bathocuproine sulphonate (BCHS) which chelates Cu(I) specifically and prevents ROS generation.

  • Switch to CupriSorb™ chelating resin, which works under mild conditions (neutral pH) without releasing counter-ions.

Issue 4: "Standard silica chromatography didn't remove the copper."

Diagnosis: Copper salts can streak on silica or co-elute with polar products. Solution: Pre-treat the column or the sample.

  • Method: Add 1-2% Triethylamine to the eluent to keep copper binding to the silica, or use a "capping" layer of Chelex® 100 resin on top of your silica column.

Decision Matrix: Selecting a Removal Protocol

The following workflow guides you to the optimal removal method based on product solubility and scale.

CopperRemovalDecision Start Start: Product Solubility? Organic Organic Soluble Start->Organic DCM, EtOAc, etc. Aqueous Water Soluble Start->Aqueous Water, Buffer Scale Scale? Organic->Scale BioType Biomolecule Type? Aqueous->BioType SmallScale < 100 mg Scale->SmallScale LargeScale > 1 g Scale->LargeScale LLE Liquid-Liquid Extraction (EDTA pH 8 or NH4OH) SmallScale->LLE Scavenger Solid Scavenger (SiliaMetS Thiol / QuadraPure) LargeScale->Scavenger DNA DNA / RNA BioType->DNA Protein Protein / Peptide BioType->Protein Precip Ethanol Precipitation (Cu stays in supernatant) DNA->Precip Dialysis Dialysis w/ EDTA or Chelex Resin Protein->Dialysis

Figure 1: Decision tree for selecting the appropriate copper removal strategy based on product properties and scale.

Comparative Efficiency of Removal Methods

Data aggregated from process chemistry literature [1, 3, 5].

MethodMechanismResidual Cu (Typical)ProsCons
EDTA Wash (0.5M, pH 8) Chelation (LLE)10 - 50 ppmCheap, readily available.Generates aqueous waste; emulsions possible.
SiliaMetS® Thiol Covalent Scavenging< 5 ppmExtremely efficient; no leaching; reusable.Higher cost; requires filtration step.
QuadraPure™ TU Macroporous Thiourea< 2 ppmHigh capacity; flow-compatible.Slower kinetics than silica-based.
Celite® Filtration Adsorption> 500 ppmVery fast; cheap.Ineffective for removing complexed copper.
CupriSorb™ Chelating Resin< 10 ppmGentle on biomolecules.Slower; batch mode only.

Detailed Protocols

Protocol A: The "Gold Standard" Scavenger Method (SiliaMetS® Thiol)

Best for: High-value pharmaceutical intermediates, scale-up (>1g), and organic soluble products.

  • Assessment: Determine the theoretical amount of Cu in your crude mixture (based on catalyst loading).

  • Dosing: Add 4 molar equivalents of SiliaMetS® Thiol relative to the residual copper content.

    • Note: If Cu content is unknown, add 10% w/w of scavenger relative to the crude product mass.

  • Incubation: Stir the mixture in the reaction solvent (compatible with THF, DCM, MeOH, Toluene) at Room Temperature for 4 hours .

    • Optimization: For faster results, heat to 40°C for 1 hour.

  • Filtration: Filter the suspension through a fritted funnel or a pad of Celite. The scavenger (now blue/green) is trapped; the filtrate contains your purified product.

  • Validation: Test an aliquot of the filtrate for residual copper (e.g., using a colorimetric test or ICP-MS).

Protocol B: The EDTA Liquid-Liquid Extraction

Best for: Small scale (<100mg), robust organic molecules.

  • Preparation: Prepare a 0.5 M EDTA solution . Dissolve disodium EDTA in water and adjust pH to 8.0 using NaOH pellets. (EDTA will not dissolve well until pH approaches 8).

  • Extraction: Dilute your reaction mixture with an organic solvent (EtOAc or DCM).

  • Wash 1: Add an equal volume of EDTA solution. Shake vigorously for 2 minutes. The aqueous layer should turn blue (Cu-EDTA complex).

  • Wash 2: Repeat the EDTA wash until the aqueous layer is colorless.

  • Rinse: Wash the organic layer once with brine to remove residual EDTA.

  • Dry: Dry over

    
     and concentrate.
    

Mechanism of Action: Thiol-Silica Scavenging

The high affinity of sulfur for soft metals (like Cu(I)) drives this process. The silica backbone provides a rigid, non-swelling support that allows for fast filtration.

ScavengingMechanism cluster_0 Solution Phase cluster_1 Solid Phase (Scavenger) CuComplex Product-Cu Complex Reaction Ligand Exchange CuComplex->Reaction Silica Silica Backbone SH -SH (Thiol) Silica->SH SH->Reaction Product Purified Product Reaction->Product Release Scavenged Silica-S-Cu (Filtered off) Reaction->Scavenged Capture

Figure 2: Mechanistic pathway of copper scavenging using thiol-functionalized silica. The high affinity of the thiol group for copper displaces the product, effectively immobilizing the metal on the solid support.

References

  • BenchChem Technical Support. (2025). Protocol for Removal of Copper Catalyst After Click Reaction. Retrieved from

  • International Conference on Harmonisation (ICH). (2022). Guideline Q3D (R2) on Elemental Impurities. Retrieved from

  • SiliCycle. (n.d.). SiliaMetS® Metal Scavengers User Guide. Retrieved from

  • Sigma-Aldrich. (n.d.). QuadraPure™ TU Product Information. Retrieved from

  • Organic Process Research & Development. (2024). Review of Copper Removal Strategies in Pharmaceutical Scale-up. Retrieved from

Technical Support Center: Solvent Compatibility for Methyl 4-(but-3-yn-1-yl)benzoate Click Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals utilizing methyl 4-(but-3-yn-1-yl)benzoate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click," reactions. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure the success of your experiments. As your Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower your research.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during your click reactions with this compound.

Issue 1: Low or No Product Yield

  • Question: I am performing a click reaction with this compound and an azide partner, but I am observing very low to no formation of the desired triazole product. What are the likely causes and how can I resolve this?

  • Answer: Low product yield is a common frustration in CuAAC reactions and can stem from several factors. Let's break down the potential culprits and their solutions systematically.

    • Poor Solubility of Reactants: The single most critical factor for a successful reaction is that both your alkyne, this compound, and your azide partner are sufficiently soluble in the chosen solvent system at the reaction temperature. While it is a powder in its solid form, its solubility can vary significantly. Phenyl acetylenes, in general, can have poor solubility in commonly used t-BuOH/water mixtures.

      • Solution:

        • Solvent Screening: Before running the reaction on a larger scale, perform small-scale solubility tests with this compound in a variety of solvents. A table of recommended solvents for screening is provided below.

        • Solvent Mixtures: Employing a co-solvent system is often effective. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent choices for dissolving a wide range of organic molecules and are highly compatible with click chemistry. Mixtures of these with water or alcohols can be very effective.

        • Temperature Adjustment: Gently heating the reaction mixture (e.g., to 50 °C) can significantly improve the solubility of starting materials and increase the reaction rate.

    • Inactive Copper Catalyst: The active catalyst in CuAAC is Cu(I). However, Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.

      • Solution:

        • Use of a Reducing Agent: Always include a reducing agent, such as sodium ascorbate, in your reaction mixture to continuously regenerate the active Cu(I) species from any oxidized Cu(II).[1]

        • Degassing: While not always necessary, if you suspect oxygen is inhibiting your reaction, degassing your solvent by sparging with an inert gas (e.g., argon or nitrogen) before adding your catalyst can be beneficial.

        • Fresh Reagents: Ensure your copper source (e.g., CuSO₄·5H₂O) and sodium ascorbate are fresh and have been stored properly.

    • Suboptimal Reaction Conditions:

      • Solution:

        • pH: The CuAAC reaction is generally robust across a wide pH range (4-12).[1] However, for sensitive substrates, it's best to maintain a pH between 7 and 9.

        • Ligand Stabilization: The use of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous systems or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) for organic solvents, can stabilize the Cu(I) oxidation state and accelerate the reaction.

Issue 2: Presence of Side Products

  • Question: My reaction is yielding the desired product, but I am also observing significant side products, particularly what appears to be a homocoupling of my alkyne. How can I minimize this?

  • Answer: The primary side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser coupling. This is also a copper-catalyzed process and is favored by the presence of oxygen.

    • Solution:

      • Sufficient Reducing Agent: Ensure you are using an adequate amount of sodium ascorbate (typically in slight excess of the copper catalyst) to maintain a reducing environment and suppress the oxidative homocoupling pathway.

      • Inert Atmosphere: For particularly sensitive substrates or when experiencing persistent homocoupling, running the reaction under an inert atmosphere of nitrogen or argon can be highly effective.

      • Order of Addition: Add the copper catalyst to the reaction mixture after the alkyne, azide, and sodium ascorbate are already mixed in the solvent. This ensures that the reducing agent is present to immediately convert any Cu(II) to Cu(I) and minimize the opportunity for alkyne homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for a solvent system for a click reaction with this compound?

A1: A good starting point is a mixture of a polar aprotic solvent and water or an alcohol. For example, a 1:1 or 2:1 mixture of DMF/water or DMSO/water is often a robust choice. These solvent systems can typically dissolve a broad range of organic azides and the aryl alkyne, this compound. However, the optimal solvent system should always be determined experimentally through small-scale solubility and reaction tests.

Q2: Can I use acetonitrile as a solvent?

A2: It is generally recommended to avoid acetonitrile as a solvent for CuAAC reactions. Acetonitrile is a nitrile, and the nitrogen atom can coordinate strongly with the Cu(I) catalyst. This coordination can inhibit the catalytic activity and lead to lower reaction rates and yields.

Q3: Do my reagents need to be completely dissolved for the reaction to work?

A3: While complete dissolution is ideal for optimal reaction kinetics, it is not always a strict requirement. CuAAC reactions can often proceed, sometimes to high yields, even if the starting materials are not fully dissolved, forming a suspension. However, poor solubility can lead to longer reaction times and may require heating to facilitate the reaction.

Q4: How does water affect the click reaction?

A4: Water is often a beneficial co-solvent in CuAAC reactions. It can accelerate the reaction rate and is an environmentally friendly choice.[1] Many successful click reactions are performed in aqueous buffer systems, particularly for bioconjugation applications.

Experimental Protocol: A Step-by-Step Guide for CuAAC with this compound

This protocol provides a general procedure that can be adapted and optimized for your specific azide partner.

Materials:

  • This compound

  • Azide counterpart

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous systems)

  • Solvent of choice (e.g., DMF/water 1:1)

  • Reaction vessel (e.g., round-bottom flask or vial with a stir bar)

Procedure:

  • Solvent Selection and Reagent Dissolution:

    • In a reaction vessel, dissolve this compound (1.0 equivalent) and your azide partner (1.0 - 1.2 equivalents) in the chosen solvent system.

    • Expert Tip: If solubility is an issue, gently warm the mixture or sonicate to aid dissolution.

  • Preparation of Catalyst and Reducing Agent Solutions:

    • Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).

  • Reaction Setup:

    • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution (0.1 - 0.2 equivalents).

    • If using a ligand, add the THPTA solution (0.05 - 0.1 equivalents) at this stage.

    • Finally, add the CuSO₄·5H₂O solution (0.01 - 0.05 equivalents) to initiate the reaction.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature or the desired temperature.

    • Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up and Purification:

    • Once the reaction is complete, the work-up procedure will depend on the properties of your product and the solvent used.

    • A common work-up involves diluting the reaction mixture with water and extracting the product with an organic solvent (e.g., ethyl acetate).

    • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation: Solvent Selection Guide

The following table provides a starting point for screening solvents for your click reaction with this compound. The suitability of each solvent will depend on the specific azide being used.

Solvent SystemTypeGeneral Applicability & Considerations
DMF Polar AproticExcellent solvating power for a wide range of organic molecules. Often used neat or as a co-solvent with water.
DMSO Polar AproticSimilar to DMF, with very high solvating power. Can be difficult to remove under vacuum.
t-BuOH/Water Polar ProticA very common and effective system, but may require heating for aryl alkynes.
THF/Water Polar Aprotic/ProticGood for substrates with moderate polarity.
Water Polar ProticIdeal for water-soluble azides and bioconjugation. May require a co-solvent for this compound.
Toluene Non-polar AproticCan be used, but generally less common for CuAAC. May be suitable for very non-polar azides.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a low-yielding click reaction.

Troubleshooting_Workflow start Low Yield in Click Reaction solubility Check Reactant Solubility start->solubility catalyst Evaluate Catalyst Activity start->catalyst conditions Assess Reaction Conditions start->conditions solvent_screen Perform Solvent Screen (DMF, DMSO, t-BuOH/H2O) solubility->solvent_screen Poor Solubility reducing_agent Ensure Fresh Sodium Ascorbate catalyst->reducing_agent Suspected Inactivity ligand Add Stabilizing Ligand (THPTA/TBTA) conditions->ligand Suboptimal Rate reagent_purity Verify Reagent Purity conditions->reagent_purity heat Increase Reaction Temperature solvent_screen->heat success High Yield Achieved heat->success degas Degas Solvent reducing_agent->degas degas->success ligand->success reagent_purity->success

Caption: A flowchart for troubleshooting low yields in CuAAC reactions.

References

  • Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes.
  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[2][3]-triazoles by regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057-3064.

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-catalyzed synthesis of 1,2,3-triazoles. Scope and mechanism of the reaction. Journal of the American Chemical Society, 127(1), 210-216.
  • ResearchGate. (2018). Best solvent for azide alkyne cycloaddition? Retrieved from [Link]

Sources

Technical Support Center: Minimizing Background Fluorescence in Alkyne Tagging

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: Signal vs. Noise

In alkyne tagging experiments, particularly Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), background fluorescence is rarely random. It is usually the result of three distinct mechanisms: hydrophobic dye adsorption , copper-induced precipitation , or cellular autofluorescence .

This guide moves beyond generic advice to provide a mechanistic approach to eliminating these artifacts.

Phase I: Reagent Selection (The First Line of Defense)

The most effective way to reduce background is to prevent it before the reaction begins. Your choice of fluorophore and catalyst ligand dictates the "stickiness" of the system.

A. Fluorophore Hydrophobicity & Charge

Standard dyes (e.g., TAMRA-Azide, Cy5-Azide) are inherently hydrophobic. When the azide is not reacted, these molecules act like lipid stains, intercalating into membranes or hydrophobic protein pockets.

  • The Fix: Switch to Sulfonated or Fluorogenic probes.

    • Sulfonated Dyes (e.g., Sulfo-Cy5): The negative charge prevents membrane intercalation and increases water solubility, allowing unreacted dye to be washed away easily.

    • Fluorogenic Probes (e.g., CalFluor): These are the "gold standard" for low background. They remain optically silent (quenched) via Photo-induced Electron Transfer (PeT) until the triazole ring is formed during the click reaction [1].

B. The Catalyst Ligand: THPTA vs. BTTAA

In CuAAC, the copper catalyst (Cu(I)) is toxic and can generate Reactive Oxygen Species (ROS), leading to protein cross-linking and high background. Ligands are required to chelate Cu(I) and protect the sample.

FeatureTHPTA (Standard)BTTAA (Advanced)Recommendation
Reaction Speed ModerateFast (2-3x faster)BTTAA allows lower Cu concentrations.
Copper Shielding GoodExcellentBTTAA reduces ROS damage significantly [2].
Solubility High (Water)High (Water)Both are suitable for aqueous buffers.
Use Case Routine labelingLow-abundance targetsUse BTTAA for high-sensitivity needs.
Visual Guide: Probe Selection Logic

DyeSelection Start Select Azide Probe Target Target Abundance? Start->Target High High Abundance (e.g., Actin, Histones) Target->High Low Low Abundance (e.g., PTMs, Receptors) Target->Low Hydrophobic Standard Dyes (Cy5, TAMRA) High->Hydrophobic If cost is issue Hydrophilic Sulfonated Dyes (Sulfo-Cy5, Alexa) High->Hydrophilic Preferred Fluoro Fluorogenic Probes (CalFluor, Picolyl) Low->Fluoro Critical for sensitivity Wash Requires Aggressive Organic Wash Hydrophobic->Wash Result High SNR Wash->Result If optimized Hydrophilic->Result Fluoro->Result

Figure 1: Decision matrix for selecting azide probes based on target abundance and background tolerance.

Phase II: The Reaction Workflow (Protocol Optimization)

The "Scavenger" Strategy

Unreacted dye is the primary source of noise. To mitigate this during the reaction:

  • Block Non-Specific Sites: Pre-block samples with 3% BSA (Bovine Serum Albumin) for 30 minutes before the click reaction.

  • Maintain Blocking: Include 1% BSA directly in the Click Reaction Cocktail. The albumin acts as a "sponge," soaking up hydrophobic dye molecules that would otherwise stick to cellular membranes.

The Protocol: Low-Background CuAAC

For fixed and permeabilized cells.

  • Fixation: 4% PFA in PBS (15 min). Avoid Glutaraldehyde as it induces high autofluorescence.

  • Permeabilization: 0.25% Triton X-100 (10 min).

  • Blocking: 3% BSA in PBS (30 min).

  • Click Reaction (60 min, Dark, RT):

    • PBS (buffer)[1]

    • 20 µM Azide-Fluorophore (Titrate down if background persists)

    • 2 mM Sodium Ascorbate (Freshly prepared)

    • 100 µM CuSO4[2]

    • 500 µM BTTAA (Ligand:Cu ratio must be at least 5:1) [3]

    • Additive: 1% BSA

  • Post-Click Wash: (See Phase III)

Phase III: The Rigorous Wash (Post-Experiment Hygiene)

Standard PBS washes are insufficient for hydrophobic fluorophores. You must disrupt the hydrophobic interactions.[3]

The "Pulse-Chase" Wash Protocol

If you observe persistent background, implement this aggressive washing sequence immediately after the click reaction:

  • Wash 1: PBS + 1 mM EDTA (5 min). Removes copper ions to stop the reaction and prevent precipitation.

  • Wash 2: PBS + 0.1% Tween-20 (5 min). Detergent solubilizes unbound dye.

  • Wash 3 (The Critical Step): 50% Methanol / 50% PBS (5 min).

    • Why: Organic solvents are required to strip hydrophobic dyes from lipid membranes.

    • Note: Most protein epitopes survive this brief exposure, but validate if combining with antibody staining.

  • Wash 4: PBS (5 min). Rehydration.

Visual Guide: The Washing Workflow

WashingProtocol Step1 Stop Reaction PBS + 10mM EDTA Step2 Solubilize PBS + 1% Tween-20 Step1->Step2 5 min Step3 Strip Hydrophobics 50% MeOH in PBS Step2->Step3 5 min (Critical) Step4 Rehydrate PBS Wash x2 Step3->Step4 5 min

Figure 2: The "Rigorous Wash" sequence designed to strip non-specifically bound hydrophobic dyes.

Troubleshooting & FAQs

Q1: I see bright punctate spots outside my target area. What is this?

Diagnosis: Dye precipitation. Cause: The fluorophore has crashed out of solution, likely due to low solubility or copper complexation. Solution:

  • Pre-mix the CuSO4 and Ligand (BTTAA/THPTA) before adding them to the reaction cocktail. This ensures the copper is coordinated and soluble.

  • Lower the fluorophore concentration. 20 µM is standard, but 1–5 µM is often sufficient for high-quantum-yield dyes.

  • Filter the dye stock solution (0.2 µm filter) to remove aggregates.

Q2: My "No-Alkyne" control is glowing. Why?

Diagnosis: Non-Specific Binding (NSB) or Autofluorescence. Test: Image a sample with no dye added.

  • If it glows: It is cellular autofluorescence.[4] Switch to a Far-Red dye (e.g., Cy5, AF647) to move away from the green/yellow autofluorescence of flavins and NADPH.

  • If it is dark (but glows when dye is added): It is NSB. Switch to a sulfonated dye (e.g., Sulfo-Cy5) or increase the BSA concentration in the wash buffer to 5%.

Q3: Can I use SPAAC (Copper-free) to avoid copper background?

Analysis: Yes, but with a caveat. While SPAAC eliminates copper toxicity, the cyclooctyne reagents (DBCO, BCN) are bulky and extremely hydrophobic. They often cause higher membrane background than optimized CuAAC [4]. Recommendation: If using SPAAC, use Sulfo-DBCO derivatives to counteract the hydrophobicity of the cyclooctyne ring.

References

  • Shieh, P., et al. (2015). CalFluors: A Universal Motif for Fluorogenic Azide Probes across the Visible Spectrum.[5] Journal of the American Chemical Society.[5][6] Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition. Link

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Gaebler, A., et al. (2016). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research. Link

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of Methyl 4-(but-3-yn-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 4-(but-3-yn-1-yl)benzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It offers a comparative analysis grounded in fundamental principles of NMR spectroscopy, explaining the causal relationships between the molecule's structure and its spectral signature. We will dissect the spectrum, compare it with related structural motifs, and provide a robust, repeatable experimental protocol.

Introduction: The Structural Significance of this compound

This compound is a bifunctional organic molecule featuring a para-substituted benzene ring and a terminal alkyne. This combination of a rigid aromatic core and a reactive terminal alkyne makes it a valuable building block in medicinal chemistry and materials science. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy is the primary tool for confirming its identity and purity.

The ¹H NMR spectrum provides a detailed electronic map of the molecule by probing the environment of each proton. The chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) of each signal collectively create a unique fingerprint of the molecule's structure.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), reveals five distinct proton environments. The following table summarizes the expected signals.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
H-e~ 8.00Doublet (d)2H~ 8.4 HzAromatic protons ortho to the ester
H-d~ 7.27Doublet (d)2H~ 8.4 HzAromatic protons ortho to the alkyl chain
H-f~ 3.91Singlet (s)3H-Methyl ester protons (-OCH₃)
H-c~ 2.89Triplet (t)2H~ 7.6 HzBenzylic methylene protons (-CH₂-)
H-b~ 2.45Triplet of triplets (td)2HJ(b,c) ≈ 7.6 Hz, J(b,a) ≈ 2.7 HzMethylene protons adjacent to alkyne
H-a~ 1.99Triplet (t)1H~ 2.7 HzTerminal alkyne proton (≡C-H)
Diagram of Molecular Structure and Proton Assignments

The following diagram illustrates the relationship between the assigned protons in Table 1 and their positions within the this compound molecule.

Caption: Molecular structure of this compound with proton labels.

Comparative Analysis and Mechanistic Insights

The Aromatic Region (δ 7.0-8.5 ppm): A Tale of Two Doublets

The aromatic region provides a classic example of a para-disubstituted benzene ring.

  • H-e (δ ~8.00 ppm): These protons are ortho to the electron-withdrawing methyl ester group (-COOCH₃). This group deshields the adjacent protons, shifting their resonance significantly downfield.[1][2]

  • H-d (δ ~7.27 ppm): These protons are ortho to the electron-donating alkyl group. This position is less deshielded compared to H-e, resulting in an upfield shift relative to H-e.[1]

The splitting pattern is a pair of clean doublets, characteristic of para-substitution where ortho-coupling (³J ≈ 7-10 Hz) dominates.[1][3] This pattern is a key diagnostic feature distinguishing it from ortho or meta isomers, which would present more complex splitting.

The Aliphatic Chain (δ 1.5-4.0 ppm): Through-Bond Communication
  • H-f (δ ~3.91 ppm, Singlet): The three protons of the methyl ester are chemically equivalent and have no adjacent protons, hence they appear as a sharp singlet. Their chemical shift around 3.5-4.8 ppm is characteristic for protons on a carbon attached to an ester oxygen.[1][4]

  • H-c (δ ~2.89 ppm, Triplet): These are benzylic protons, attached to a carbon adjacent to the aromatic ring. Their chemical shift is downfield from a typical alkane due to the deshielding effect of the ring current.[1] They are split into a triplet by the two neighboring H-b protons (n+1 rule, 2+1=3), with a typical vicinal coupling constant (³J) of around 6-8 Hz.[5]

  • H-b (δ ~2.45 ppm, Triplet of Triplets): This signal's complexity reveals its position between two different proton environments. It is split into a triplet by the two H-c protons (³J ≈ 7.6 Hz) and is further split into a smaller triplet by the single terminal alkyne proton, H-a. This latter interaction is an example of long-range coupling (⁴J) through the pi system of the triple bond, which is typically small (2-3 Hz).[6][7]

  • H-a (δ ~1.99 ppm, Triplet): The terminal alkyne proton is surprisingly shielded, appearing around 2 ppm. This is due to the magnetic anisotropy of the carbon-carbon triple bond. The circulation of π-electrons in the alkyne's cylindrical cloud generates a local magnetic field that opposes the applied external field along the axis of the molecule, shielding the proton.[7] It is split into a triplet by the two adjacent H-b protons via four-bond coupling (⁴J ≈ 2.7 Hz).[6]

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

This protocol outlines the steps for preparing and acquiring a high-quality ¹H NMR spectrum. Trustworthiness in NMR data comes from meticulous sample preparation and instrument setup.[8][9]

Materials and Equipment
  • This compound (1-5 mg)[8]

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube[10]

  • Pasteur pipette

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz)

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh approximately 1-5 mg of the solid sample directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.[9][11] The deuterated solvent is essential as its deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability.[10] TMS is the standard internal reference, defined as 0.00 ppm.[12]

  • Homogenization: Gently vortex the sample until the solid is completely dissolved. A clear, homogeneous solution is critical for good spectral resolution; any particulate matter can disrupt the magnetic field homogeneity.[8][9]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into the 5 mm NMR tube. Ensure the sample height is between 4-5 cm to maximize signal within the instrument's receiver coil.[9]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Spectrometer Setup and Data Acquisition
  • Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

  • Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the CDCl₃. Then, an automated or manual "shimming" process is performed. This step optimizes the homogeneity of the magnetic field across the sample volume, which is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Experiment: Standard 1D Proton (¹H)

    • Pulse Angle: 30-45 degrees (for quantitative accuracy, a 90-degree pulse with a longer relaxation delay is preferred)

    • Spectral Width: ~16 ppm (centered around 6 ppm)

    • Acquisition Time: ~2-3 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 scans (increase for dilute samples to improve the signal-to-noise ratio)

  • Data Processing:

    • Fourier Transform: The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.

    • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode with a flat baseline.

    • Baseline Correction: A polynomial function is applied to correct any baseline distortions.

    • Referencing: The TMS peak is calibrated to exactly 0.00 ppm.

    • Integration: The area under each distinct signal is calculated to determine the relative ratio of protons.

Workflow Diagram for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (1-5 mg) dissolve 2. Dissolve in CDCl₃ (0.7 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample into Spectrometer transfer->insert lock 5. Lock & Shim insert->lock acquire 6. Acquire FID (16 scans) lock->acquire ft 7. Fourier Transform acquire->ft phase 8. Phase & Baseline Correction ft->phase ref 9. Reference to TMS (0 ppm) phase->ref integrate 10. Integrate Signals ref->integrate struct_confirm Structure Confirmation integrate->struct_confirm

Caption: Standard workflow for obtaining a ¹H NMR spectrum from sample preparation to analysis.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. Each signal, from the distinct doublets of the para-substituted ring to the uniquely shielded and long-range coupled alkyne proton, serves as a piece of a molecular puzzle. By comparing these observed features to established principles of chemical shift and coupling, we can confidently confirm the molecule's structure. The provided protocol ensures that researchers can obtain high-quality, reliable data for this and similar compounds, underpinning the integrity of their scientific endeavors.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. (n.d.). Retrieved from [Link]

  • AOCS. (2019, July 23). Saturated Fatty Acids and Methyl Esters. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

  • Chem LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

  • D'Amelia, R. P., et al. (2015). Application of ¹H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures.
  • National Institute of Standards and Technology. (2009, October 15). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Retrieved from [Link]

  • Organic Chemistry Tutor. (2021, February 4). S'21 - NMR 14 - J values (coupling constants). YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2023, May 15). NMR 5: Coupling Constants. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR chemical shifts for the TMS group in selected free and coordinated alkynes (CDCl₃). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Lecture outline ¹H NMR spectra of aromatic compounds. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Methyl 4-vinylbenzoate. Retrieved from [Link]

  • Chem LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. Retrieved from [Link]

  • Pacific Lutheran University. (2022, March 9). ¹H NMR Chemical Shifts. Retrieved from [Link]

  • Chem LibreTexts. (2023, January 29). J-Coupling (Scalar). Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). V J-Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Validation of Homopropargyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characteristic IR Alkyne Stretch of Homopropargyl Benzoate Content Type: Technical Comparison Guide

Executive Summary

Homopropargyl benzoate (3-butynyl benzoate) is a bifunctional building block frequently employed in "click" chemistry (CuAAC) and fragment-based drug discovery (FBDD).[1] Its structural integrity hinges on two distinct functionalities: the terminal alkyne and the benzoate ester .[1]

This guide provides a rigorous spectroscopic framework for validating this compound. Unlike simple aliphatic alkynes, the benzoate moiety introduces strong dipole moments that can obscure weak alkyne signals if not analyzed correctly.[1] The critical diagnostic feature is the sharp terminal alkyne C–H stretch (~3290–3310 cm⁻¹) , which must be distinguished from the broad hydroxyl signals of its precursor, homopropargyl alcohol.[1]

Mechanistic Analysis of IR Signatures

To interpret the spectrum accurately, one must understand the vibrational physics governing the molecule's key bonds.[1]

The Terminal Alkyne (

C–H and C

C)
  • 
    C–H Stretch (~3300 cm⁻¹):  This is the most reliable diagnostic peak.[1] The 
    
    
    
    -hybridized carbon holds the proton tightly (50%
    
    
    -character), resulting in a high force constant and a high-frequency shift.[1] Unlike the O–H stretch, this peak is sharp and non-hydrogen bonding in dilute solution.[1]
  • C

    
    C Stretch (~2120 cm⁻¹):  This peak is often weak to medium intensity.[1] The dipole moment change (
    
    
    
    ) across the symmetrical triple bond is small.[1] However, the asymmetry introduced by the homopropargyl chain (
    
    
    vs.
    
    
    ) allows this mode to be IR active.[1]
The Benzoate Ester (Ph–COO–) [1]
  • C=O Stretch (~1720 cm⁻¹): Conjugation between the phenyl ring and the carbonyl group lowers the bond order of the C=O, causing a redshift compared to aliphatic esters (which appear ~1740 cm⁻¹).[1] This confirms the "benzoate" identity.[1]

  • C–O–C Stretches (1270 & 1110 cm⁻¹): Aromatic esters follow the "Rule of Three," displaying strong coupled vibrations in the fingerprint region.[1]

Comparative Spectral Analysis

The following table contrasts Homopropargyl Benzoate with its immediate precursor (Homopropargyl Alcohol) and its lower homolog (Propargyl Benzoate).

Table 1: Comparative IR Fingerprints

FeatureHomopropargyl Benzoate (Target)Homopropargyl Alcohol (Precursor)Propargyl Benzoate (Alternative)Diagnostic Note

C–H Stretch
3290–3310 cm⁻¹ (Sharp) Overlapped by O–H (Broad, 3200–3500 cm⁻¹)~3280–3300 cm⁻¹ (Sharp)Critical: Sharp peak indicates successful esterification (removal of OH).[1]
C

C Stretch
~2120 cm⁻¹ (Weak/Med) ~2120 cm⁻¹ (Weak)~2130 cm⁻¹ (Variable)Propargyl derivatives often show slightly higher freq.[1] due to electron-withdrawing oxygen proximity.
C=O[1] Stretch 1715–1725 cm⁻¹ (Strong) Absent1720–1730 cm⁻¹ (Strong)Confirms formation of the ester linkage.[1]
O–H Stretch Absent3200–3550 cm⁻¹ (Broad) AbsentPresence of broadness here indicates unreacted starting material or wet solvent.[1]
Fingerprint C–O stretches at ~1270, 1110 cm⁻¹C–O stretch at ~1050 cm⁻¹Similar to HomopropargylUse NMR to distinguish Propargyl vs. Homopropargyl definitively.[1]
Visualizing the Identification Logic

SpectralLogic Start Unknown Sample Spectrum CheckOH Check 3200-3600 cm⁻¹ Broad Peak? Start->CheckOH CheckCO Check 1720 cm⁻¹ Strong Peak? CheckOH->CheckCO No (Clean baseline) ResultAlc Precursor: Homopropargyl Alcohol CheckOH->ResultAlc Yes (Strong Broad) ResultMix Impure: Incomplete Reaction CheckOH->ResultMix Yes (Weak Broad) CheckCH Check ~3300 cm⁻¹ Sharp Spike? CheckCO->CheckCH Yes (C=O Present) CheckCO->ResultAlc No ResultEst Target: Homopropargyl Benzoate CheckCH->ResultEst Yes (Alkyne Present) CheckCH->ResultMix No (Saturated Impurity)

Figure 1: Decision tree for spectroscopic validation of homopropargyl benzoate synthesis.

Experimental Protocols

To ensure reproducible data, the sample must be free of water (which mimics the O-H stretch) and residual benzoic acid.[1]

Protocol A: Synthesis & Purification (Context for Analysis)
  • Reagents: 3-butyn-1-ol (1.0 eq), Benzoyl chloride (1.1 eq), Triethylamine (1.2 eq), DMAP (5 mol%), DCM (anhydrous).[1]

  • Method:

    • Dissolve 3-butyn-1-ol in DCM at 0°C.

    • Add amine bases followed by dropwise addition of benzoyl chloride.

    • Stir 4h at RT.

    • Critical Workup: Wash with 1M HCl (removes amines), then Sat.[1] NaHCO₃ (removes benzoic acid), then Brine.[1] Dry over MgSO₄.[1]

    • Concentrate in vacuo.[1][2]

Protocol B: FT-IR Acquisition (ATR Method)
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Parameters:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 16 (screening) or 64 (publication)[1]

    • Range: 4000–600 cm⁻¹[1]

Step-by-Step:

  • Background: Clean crystal with isopropanol. Collect background spectrum (air) to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.[1]

  • Sample Loading: Place 1 drop of neat oil (homopropargyl benzoate is typically a liquid) on the crystal.[1]

  • Acquisition: Monitor the 3300 cm⁻¹ region immediately.

    • Pass Criteria: Sharp peak at 3300 cm⁻¹, flat baseline at 3400–3600 cm⁻¹.[1]

    • Fail Criteria: Broad "hump" >3400 cm⁻¹ (indicates wet sample or unreacted alcohol).[1]

  • Cleaning: Wipe with acetone immediately (benzoates can be sticky).[1]

Troubleshooting & Validation

Issue: "I see a peak at 3300 cm⁻¹, but it looks split."

  • Cause: Rotational isomerism or Fermi resonance is rare in this specific molecule.[1] More likely, you have water contamination .[1] Water has asymmetric/symmetric stretches that can overlap the alkyne.[1]

  • Solution: Dry the sample with fresh MgSO₄ or molecular sieves and re-run.[1]

Issue: "The C


C peak at 2120 cm⁻¹ is invisible." 
  • Cause: The dipole change is weak.[1][3]

  • Solution: Increase scan count to 64 or 128. Alternatively, use Raman spectroscopy, where the C

    
    C stretch is the strongest feature due to high polarizability.[1]
    

Issue: "How do I distinguish Propargyl vs. Homopropargyl Benzoate by IR?"

  • Insight: IR is poor for this specific differentiation. Both have terminal alkynes and benzoate esters.[1]

  • Solution: Use ¹H NMR .

    • Propargyl: Doublet at

      
       ~4.9 ppm (
      
      
      
      ).[1]
    • Homopropargyl: Triplet at

      
       ~4.4 ppm (
      
      
      
      ) and multiplet at
      
      
      ~2.7 ppm (
      
      
      ).[1]
Validation Workflow

ValidationFlow Sample Crude Product IR_Scan FT-IR Analysis Sample->IR_Scan Eval Evaluate 3400 cm⁻¹ Region IR_Scan->Eval Dry Re-dry (MgSO₄) Eval->Dry Broad Peak Present Pass Pass: Sharp 3300 cm⁻¹ Eval->Pass Flat Baseline Dry->IR_Scan Next Confirm Structure (NMR/MS) Pass->Next

Figure 2: Quality control workflow for eliminating moisture interference.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for IR functional group frequencies).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1][4] Spectral Database for Organic Compounds (SDBS).[1] Retrieved from [Link] (Source for standard benzoate and alkyne reference spectra).[1]

  • NIST Mass Spectrometry Data Center. (2023).[1] Butyl benzoate IR Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link] (Reference for benzoate ester non-alkyne analog).[1]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[1] (Detailed analysis of alkyne/ester vibrational modes).

Sources

Comparative Fragmentation Dynamics: Methyl 4-(but-3-yn-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Mass Spectrometry (EI vs. ESI-MS/MS) Target Audience: Medicinal Chemists, Analytical Scientists, and Proteomics Researchers.

Executive Summary & Molecule Profile

Methyl 4-(but-3-yn-1-yl)benzoate (CAS: 1491090-43-7) is a bifunctional linker widely used in Activity-Based Protein Profiling (ABPP) and fragment-based drug discovery. It combines a benzoate ester (reactive electrophile precursor) with a terminal alkyne (bioorthogonal "click" chemistry handle).

Accurate characterization of this molecule is critical, as its fragmentation patterns often confuse automated library matching algorithms due to the competing stability of the benzoyl cation and the alkynyl side chain.

This guide objectively compares the fragmentation dynamics of this molecule under Electron Impact (EI) and Electrospray Ionization (ESI) , providing a theoretical framework for structural validation.

Physicochemical Profile
PropertyValue
Formula

Exact Mass 188.0837 Da
Structure p-substituted methyl benzoate with a butynyl tail
Key Functional Groups Methyl Ester (–COOCH

), Terminal Alkyne (–C

CH)

Theoretical Framework: Fragmentation Mechanics

To interpret the mass spectrum, one must understand the competition between the ester and the alkyl chain. Unlike simple aliphatic esters, the aromatic ring acts as a charge stabilizer (via resonance), dictating the primary cleavage events.

The "McLafferty Fallacy"

A common error in analyzing this molecule is expecting a McLafferty Rearrangement .

  • Rule: McLafferty requires a

    
    -hydrogen relative to the carbonyl oxygen.[1][2]
    
  • Analysis:

    • Ester Side: The methyl group (–OCH

      
      ) has no 
      
      
      
      -carbon.
    • Ring Side: The alkyl chain is in the para position, geometrically isolated from the carbonyl oxygen.

  • Conclusion: No McLafferty rearrangement occurs. Fragmentation is driven purely by

    
    -cleavage and benzylic stability.
    
Primary Cleavage Pathways (EI)

Under 70 eV EI, the molecule undergoes two dominant pathways:

  • 
    -Cleavage (Ester driven):  Loss of the methoxy radical (
    
    
    
    OCH
    
    
    ) to form the stable acylium ion.
  • CO Elimination: The acylium ion ejects carbon monoxide to form a substituted phenyl cation.

Comparative Analysis: EI vs. ESI-MS/MS

Electron Impact (EI) - Hard Ionization

EI provides a "fingerprint" spectrum rich in fragment ions. The molecular ion (


) is visible but often not the base peak.

Predicted EI Fragment Table:

m/z (Nominal)Ion IdentityFormulaMechanismRelative Intensity (Est.)
188 Molecular Ion (

)

Radical Cation FormationModerate (40-60%)
157 Acylium Ion


-Cleavage (Loss of

OCH

, -31 Da)
Base Peak (100%)
129 Alkynyl-Phenyl Cation

Loss of CO (-28 Da) from m/z 157High (70-90%)
128 Naphthalene-like Ion

H-loss / Cyclization of alkyne chainModerate
77 Phenyl Cation

Complete side chain loss (High Energy)Low
Electrospray Ionization (ESI) - Soft Ionization

ESI is the preferred method for LC-MS workflows. It yields minimal fragmentation in the source, requiring Collision-Induced Dissociation (CID) (MS/MS) to verify structure.

  • Precursor:

    
     or 
    
    
    
    .
  • MS/MS Behavior: In Q-TOF or Orbitrap instruments, applying collision energy (20-35 eV) forces the protonated molecule to fragment. The pathway mimics EI but involves neutral losses from closed-shell ions.

Visualizing the Fragmentation Pathways[4]

The following diagrams map the causal relationships between the precursor and its fragments.

Diagram 1: Electron Impact (EI) Pathway

Focus: Radical cation initiation and Acylium stability.

EI_Fragmentation M_Ion Molecular Ion (M+) m/z 188 [C12H12O2]+. Acylium Acylium Ion m/z 157 [C11H9O]+ M_Ion->Acylium Alpha-Cleavage (-OCH3, 31 Da) PhenylCat Alkynyl-Phenyl Cation m/z 129 [C10H9]+ Acylium->PhenylCat Decarbonylation (-CO, 28 Da) Cyclized Cyclized Aromatic m/z 128 [C10H8]+. PhenylCat->Cyclized -H (Rearrangement)

Figure 1: EI fragmentation cascade showing the dominant transition from Molecular Ion to Acylium (Base Peak).

Diagram 2: ESI-MS/MS Pathway

Focus: Protonation and Neutral Losses.

ESI_Pathway Precursor [M+H]+ m/z 189.09 Frag1 [M+H - MeOH]+ m/z 157.06 Precursor->Frag1 Loss of Methanol (-32 Da) Frag2 [M+H - MeOH - CO]+ m/z 129.07 Frag1->Frag2 Loss of CO (-28 Da)

Figure 2: ESI-MS/MS pathway. Note the loss of Methanol (neutral) rather than Methoxy radical.

Experimental Protocol for Validation

To replicate these results or validate a synthesized batch, follow this self-validating protocol.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL HPLC-grade Methanol .

  • Dilution: Dilute 10

    
    L of stock into 990 
    
    
    
    L of 50:50 Methanol:Water + 0.1% Formic Acid.
  • Final Concentration: ~10

    
    g/mL (approx. 50 
    
    
    
    M).
Instrument Parameters (LC-QTOF or Orbitrap)
  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C.

  • Fragmentor Voltage: 135 V (Ensures transmission of fragile ions).

  • Collision Energy (CE): Ramp 10 -> 40 eV.

    • Why? Low CE preserves the

      
       189 parent. High CE reveals the 
      
      
      
      129 core.
Acceptance Criteria (Pass/Fail)
  • Pass:

    • Observation of parent ion at 189.09 (

      
       5 ppm).
      
    • MS/MS spectrum shows dominant peak at 157.06 (Loss of MeOH).

    • Absence of

      
       74 (McLafferty product) – presence indicates contamination with aliphatic esters.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on general fragmentation rules including -cleavage and McLafferty requirements).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Methyl Benzoate (CAS 93-58-3). NIST Chemistry WebBook, SRD 69. Available at: [Link] (Used as the anchor reference for the benzoate scaffold fragmentation pattern).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Reference for ESI vs.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-(but-3-yn-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of methyl 4-(but-3-yn-1-yl)benzoate. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide not just a set of instructions, but a framework for understanding the chemical principles that underpin these critical safety protocols. By adhering to these procedures, we can ensure the protection of ourselves, our colleagues, and the environment.

The disposal of any chemical waste must be approached with a thorough understanding of its intrinsic hazards and the regulatory landscape governing its handling. This compound possesses a terminal alkyne functional group, a key structural feature that dictates specific disposal considerations to mitigate the risk of energetic decomposition.

Hazard Assessment and Chemical Profile

This compound is an organic compound featuring a benzoate ester and a terminal alkyne. While the benzoate portion is relatively stable, the terminal alkyne's acidic proton presents a significant, often underestimated, hazard.

Primary Hazard: Formation of Explosive Acetylides

The most critical safety concern with terminal alkynes like this compound is their ability to form highly reactive and potentially explosive metal acetylides.[1] The acidic proton on the terminal carbon can be deprotonated by strong bases or react with certain metal salts (notably those of copper, silver, and mercury) to form these unstable compounds.[1] Therefore, waste streams containing this chemical must be managed to prevent inadvertent contact with incompatible materials.

General Chemical Hazards

Based on the hazard classification for similar compounds, this compound should be handled with care. The following hazards are noted:

  • Causes skin irritation (H315)[2]

  • Causes serious eye irritation (H319)[2]

  • May cause respiratory irritation (H335)[2]

These classifications necessitate the use of appropriate personal protective equipment (PPE) at all times.

Regulatory Framework: Adherence to Federal Standards

The disposal of chemical waste in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including the development of health and safety plans, emergency response plans, and comprehensive employee training for handling hazardous materials.[3][5][6]

Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[4][7] Due to the potential for forming explosive acetylides, waste containing this compound may be classified as a reactive hazardous waste .

Core Disposal Principles and Safety Measures

Before detailing specific disposal protocols, it is imperative to adhere to the following universal safety principles in the laboratory:

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile), must be worn.[1]

  • Engineered Controls: All handling and disposal procedures, especially quenching steps, must be conducted within a certified chemical fume hood to prevent the inhalation of vapors and to provide containment in the event of an unexpected reaction.[1]

  • Waste Minimization: Plan experiments to use the minimum amount of material necessary to achieve the desired scientific outcome. This is the most effective way to reduce the volume of hazardous waste generated.

  • Segregation of Waste: Never mix incompatible waste streams. Waste containing this compound should be kept separate from strong bases, oxidizing agents, and heavy metal salts.[1][8]

Parameter Guideline Regulatory Standard
Hazard Class Irritant, Potential for reactivityGHS07[2]
Primary Risk Formation of explosive metal acetylidesN/A
PPE Requirement Safety goggles, lab coat, chemical-resistant glovesOSHA 29 CFR 1910.132
Handling Location Certified Chemical Fume HoodOSHA 29 CFR 1910.1450
Waste Classification Potentially Reactive Hazardous WasteEPA 40 CFR Part 261[4]

Step-by-Step Disposal Protocols

The appropriate disposal pathway for this compound depends on whether it is in its pure, unused form or part of a reaction mixture.

Protocol 1: Disposal of Unused or Expired this compound

Pure, unadulterated this compound should not be treated or quenched in its original container. The concentrated nature of the material could lead to an uncontrolled reaction.

  • Container Inspection: Ensure the original container is in good condition, free from leaks, and securely sealed.

  • Labeling: Label the container clearly as "Hazardous Waste" and list the full chemical name: "this compound".

  • Segregation and Storage: Store the container in a designated satellite accumulation area, segregated from incompatible materials.[8]

  • EHS Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1]

Protocol 2: Disposal of Reaction Mixtures Containing this compound

This is the most critical protocol, as reaction mixtures may contain reagents that could deprotonate the alkyne. A thorough quenching procedure is mandatory to neutralize any residual reactive species before the waste is collected.[1]

Step 1: Pre-Quench Hazard Analysis

  • Before beginning the quench, review all components of the reaction mixture. Identify any strong bases, organometallic reagents, or metal catalysts that may have formed acetylides.

Step 2: Quenching Procedure (in a Fume Hood)

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is a critical step to control any exothermic reactions that may occur during quenching.[1]

  • Dilution: Dilute the reaction mixture with an equal volume of an inert solvent (e.g., tetrahydrofuran or diethyl ether). This helps to dissipate heat and control the reaction rate.[1]

  • Protonation/Quenching: While stirring the cooled, diluted mixture, slowly and dropwise add a proton-donating quenching agent. A suitable choice is isopropanol or a saturated aqueous solution of ammonium chloride.[1]

    • Causality: The goal is to protonate any residual acetylide anions, converting them back to the much more stable terminal alkyne. The slow, dropwise addition ensures that the heat generated is safely managed.

  • Completion of Quench: Continue the slow addition until any visible signs of reaction (e.g., gas evolution) have ceased.

  • Return to Room Temperature: Allow the quenched mixture to slowly warm to room temperature while maintaining stirring.

Step 3: Waste Collection and Disposal

  • Container Selection: Transfer the fully quenched mixture to a designated hazardous waste container that is compatible with all chemical constituents.[8][9]

  • Labeling: The waste container must be accurately labeled with "Hazardous Waste" and a complete list of all components of the quenched mixture, including solvents.[8][9] Do not use abbreviations or chemical formulas.

  • Final Disposal: Securely seal the labeled container and move it to your laboratory's designated satellite accumulation area. Arrange for pickup and final disposal by your institution's EHS department.

Disposal Decision Workflow

The following diagram outlines the logical steps for determining the correct disposal path for waste containing this compound.

G start Waste Containing This compound Generated is_reaction_mixture Is the waste a reaction mixture or pure, unadulterated chemical? start->is_reaction_mixture reaction_mixture Reaction Mixture is_reaction_mixture->reaction_mixture  Reaction Mixture pure_chemical Pure/Unused Chemical is_reaction_mixture->pure_chemical Pure/Unused   cool_and_dilute 1. Cool to 0°C 2. Dilute with inert solvent reaction_mixture->cool_and_dilute quench 3. Slowly add quenching agent (e.g., isopropanol) cool_and_dilute->quench collect_waste 4. Collect in a labeled hazardous waste container quench->collect_waste final_disposal Store in Satellite Accumulation Area and contact EHS for disposal collect_waste->final_disposal do_not_quench Do NOT attempt to quench in the original container pure_chemical->do_not_quench label_and_store 1. Ensure container is sealed 2. Label as hazardous waste do_not_quench->label_and_store label_and_store->final_disposal

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures: Spill and Exposure

In the event of a spill or accidental exposure, immediate and correct action is crucial. All laboratory personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.

  • Spill:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to do so, contain the spill using an appropriate absorbent material from a chemical spill kit.

    • Collect the contaminated absorbent material and debris into a sealed, labeled hazardous waste container.

    • For large spills, evacuate the area and contact your institution's EHS emergency line immediately.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.

    • In all cases of exposure, seek immediate medical attention after initial first aid and report the incident to your supervisor and EHS department.

By integrating these principles and protocols into our daily laboratory operations, we uphold our professional responsibility to ensure a safe and compliant research environment.

References

  • Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel. Benchchem.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc.
  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS.
  • This compound | 1491090-43-7. Sigma-Aldrich.
  • Hazardous Waste - Standards. Occupational Safety and Health Administration.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • Introduction to Hazardous Waste Management.
  • SAFETY DATA SHEET - Methyl Benzoate. (2025, January 15). TCI Chemicals.
  • How to Safely Dispose Hazardous Waste? (2024, December 13). HAZWOPER OSHA Training.
  • Methyl benzoate Safety Data Sheet. Hekserij.nl.
  • Safety data sheet - Methyl benzoate. (2023, December 14).
  • SAFETY DATA SHEET - Methyl 4-nitrobenzoate. (2024, January 25). Fisher Scientific.
  • Methyl 4-(3-hydroxy-3-methylbut-1-ynyl)benzoate. (2026, February 1). Advanced ChemBlocks.
  • Methyl Benzoate CAS No 93-58-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • Hazardous Waste Guidelines and How to dispose of your waste. myUSF.
  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University.
  • Risk Assessment for Sodium Benzoate. (2020, August 25). Environmental Protection Agency.
  • SAFETY DATA SHEET - Methylbenzoate. (2009, September 18). Fisher Scientific.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt Environmental Health and Safety (VEHS).
  • Safety Data Sheet: Methyl benzoate. Chemos GmbH&Co.KG.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.